3-Formylamino-5-methylisoxazole
Description
Contextualization within Heterocyclic Chemistry: Isoxazole (B147169) Derivatives
Heterocyclic compounds are cyclic structures containing at least one atom other than carbon within their ring. biosynth.comresearchgate.net These structures are pervasive in nature and are central to the fields of medicinal chemistry and materials science. nih.govopenmedicinalchemistryjournal.com The isoxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions, is a key scaffold in numerous biologically active compounds. nih.gov The arrangement of atoms in the isoxazole ring imparts unique electronic and steric properties, making its derivatives attractive for the development of new pharmaceuticals and other functional materials.
Historical Perspective on Formylamino-Substituted Heterocycles
The introduction of a formylamino group (-NHCHO) onto a heterocyclic core has historical roots in the development of synthetic methodologies. Formamide (B127407), the simplest amide derived from formic acid, has long been recognized as a versatile reagent. wikipedia.org Historically, formamide was produced by treating formic acid with ammonia (B1221849) to form ammonium (B1175870) formate, which upon heating, yields formamide. sciencemadness.org Another classic method involves the aminolysis of ethyl formate. wikipedia.org The formylation of amines, a key reaction to produce formylamino-substituted compounds, can be achieved using various reagents, including formic acid and its esters like ethyl formate. nih.govrsc.orgscispace.comresearchgate.net The formylamino group can serve as a protective group for amines or as a precursor for other functional groups, highlighting its utility in multi-step organic synthesis.
Significance of 3-Formylamino-5-methylisoxazole as a Chemical Entity
This compound, also known as N-(5-methylisoxazol-3-yl)formamide, is a derivative of the isoxazole family. Its significance primarily lies in its role as a chemical intermediate. A key application is its use as a starting material in the synthesis of 3-amino-5-methylisoxazole (B124983). google.com This transformation is noteworthy as 3-amino-5-methylisoxazole is a crucial component in the production of certain sulfonamide drugs. google.com The formylamino compound itself is synthesized from 3-amino-5-methylisoxazole, indicating a reversible and synthetically valuable relationship between the two. prepchem.com
The presence of the formylamino group on the isoxazole ring modifies its chemical reactivity and potential for further derivatization. This makes it a valuable building block for creating more complex molecules with tailored properties. For instance, research has been conducted on the synthesis of various N-(5-methylisoxazol-3-yl) derivatives for biological evaluation, underscoring the importance of this scaffold. researchgate.netnih.gov
Overview of Research Trajectories and Academic Significance
Current research involving this compound and its related structures follows several key trajectories. One major area is in the field of medicinal chemistry, where the isoxazole core is a well-established pharmacophore. The ability to introduce and modify the formylamino group allows for the exploration of structure-activity relationships in the design of new therapeutic agents. nih.gov The synthesis of various derivatives, such as N-(5-methylisoxazol-3-yl)malonamide, and the study of their supramolecular structures and polymorphism, further highlight the academic interest in the substitution patterns of the 5-methylisoxazole (B1293550) core. researchgate.netrsc.org
Furthermore, the synthetic utility of this compound as a precursor to other valuable intermediates continues to be relevant in process chemistry and the development of efficient synthetic routes to important pharmaceutical compounds. google.com The study of its synthesis and reactivity contributes to the broader understanding of heterocyclic chemistry and the application of fundamental organic reactions.
Detailed Research Findings
The synthesis of this compound is a straightforward and well-documented process. The primary method involves the formylation of its corresponding amine precursor, 3-amino-5-methylisoxazole.
A typical laboratory-scale synthesis involves reacting 3-amino-5-methylisoxazole with 99% formic acid. The mixture is refluxed for a period of one hour with stirring. Following the reaction, the excess formic acid is removed under reduced pressure. The resulting residue is then treated with ice-cold water, which causes the product, this compound, to precipitate out as crystals. These crystals can then be collected by filtration, washed with water, and dried. For further purification, recrystallization from a solvent such as methanol (B129727) can be performed, yielding crystals with a melting point of 130.5-131°C. prepchem.com
The precursor, 3-amino-5-methylisoxazole, is a commercially available compound and its synthesis is also well-established. google.comchemicalbook.com One documented method involves the reaction of 3-hydroxybutanenitrile with hydroxylamine (B1172632) hydrochloride and potassium carbonate in water, followed by treatment with iron(III) chloride in toluene. chemicalbook.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H6N2O2 |
|---|---|
Molecular Weight |
126.11 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)formamide |
InChI |
InChI=1S/C5H6N2O2/c1-4-2-5(6-3-8)7-9-4/h2-3H,1H3,(H,6,7,8) |
InChI Key |
FGUHPUNTVOIJIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Formylamino 5 Methylisoxazole
Retrosynthetic Analysis of 3-Formylamino-5-methylisoxazole
A more fundamental disconnection involves breaking the isoxazole (B147169) ring itself. This leads to simpler, acyclic precursors that can be cyclized to form the heterocyclic core. This strategy, often involving a [3+2] cycloaddition, offers flexibility in introducing substituents on the isoxazole ring.
Precursor Chemistry and Starting Material Optimization
The selection and optimization of starting materials are critical for an efficient synthesis of this compound. The choice of precursors is dictated by the chosen retrosynthetic approach.
Approaches Involving 5-Methylisoxazole (B1293550) Scaffolds
A common and direct route to this compound begins with the pre-formed 3-amino-5-methylisoxazole (B124983) scaffold. The synthesis of this key intermediate has been achieved through various methods. One approach involves the reaction of acetylacetonitrile with p-toluenesulfonyl hydrazide to form a hydrazone, which then undergoes a cyclization reaction with hydroxylamine (B1172632) under alkaline conditions to yield 3-amino-5-methylisoxazole. google.com Another documented synthesis starts from 3-hydroxybutanenitrile, which reacts with hydroxylamine hydrochloride and potassium carbonate, followed by treatment with iron(III) chloride. chemicalbook.com
A patent describes a process where 5-methylisoxazole-3-formamide is chlorinated with a sodium hypochlorite (B82951) aqueous solution to generate an N-chloroamide sodium salt. This intermediate is then heated to induce rearrangement and form 3-amino-5-methylisoxazole. google.com
Strategies for Introducing the Formylamino Moiety
The introduction of the formylamino group is typically the final step in syntheses that utilize 3-amino-5-methylisoxazole as the immediate precursor. This transformation is generally achieved through a formylation reaction. Common formylating agents include formic acid. prepchem.comwikipedia.org The reaction of 3-amino-5-methylisoxazole with formic acid, often under reflux conditions, provides a direct and high-yielding route to the desired product. prepchem.com Other formylation methods can involve reagents like a mixture of formic acid and acetic anhydride (B1165640) or the use of cyanomethylformate. mdpi.com
Direct and Indirect Synthetic Pathways to this compound
The synthesis of this compound can be accomplished through either direct construction of the substituted isoxazole or by functional group interconversion on a pre-existing isoxazole ring.
Cycloaddition Reactions for Isoxazole Ring Formation
The formation of the isoxazole ring is a cornerstone of many synthetic strategies. A powerful method for constructing the isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or an enamine. rsc.orgnih.gov This approach allows for the regioselective synthesis of 3,5-disubstituted isoxazoles. For instance, the in-situ generation of a nitrile oxide from a corresponding chloroxime in the presence of a suitable alkyne can lead to the formation of the isoxazole ring. rsc.org While not a direct route to this compound, this methodology is fundamental for creating the 3-amino-5-methylisoxazole precursor from simpler starting materials. The synthesis of isoxazole derivatives through the reaction of β-enamino ketoesters with hydroxylamine also represents a viable pathway to substituted isoxazoles. beilstein-journals.org
The following table summarizes representative conditions for isoxazole ring formation via cycloaddition:
| Dipole | Dipolarophile | Conditions | Product Type |
| Nitrile Oxide (from Chloroxime) | Alkyne/Enamine | Base (e.g., Et3N or NaHCO3) | 3,5-disubstituted isoxazole |
| Nitrile Oxide | 1,3-Diketone/β-ketoester | DIPEA, Water/Methanol (B129727) | 3,4,5-trisubstituted isoxazole |
Formylation Reactions of Amino-Substituted Isoxazoles
The most direct and widely reported method for the synthesis of this compound is the formylation of 3-amino-5-methylisoxazole. This reaction is typically straightforward and high-yielding.
A well-documented procedure involves refluxing 3-amino-5-methylisoxazole with 99% formic acid. prepchem.com After the reaction is complete, the excess formic acid is removed under reduced pressure, and the product is precipitated by adding ice water. prepchem.com Recrystallization from a suitable solvent like methanol can be used for purification. prepchem.com
The following table outlines a typical formylation reaction:
| Starting Material | Reagent | Conditions | Product | Yield |
| 3-amino-5-methylisoxazole | 99% Formic Acid | Reflux, 1 hour | This compound | High |
This direct formylation approach benefits from the commercial availability of 3-amino-5-methylisoxazole and the simplicity of the reaction conditions, making it a preferred method for laboratory-scale synthesis.
Multi-Component Reactions (MCRs) Leading to the Compound
While direct multi-component reaction (MCR) synthesis of this compound is not prominently documented, MCRs are crucial for creating its immediate precursor, 3-amino-5-methylisoxazole. researchgate.net This precursor is then readily converted to the target compound through a subsequent formylation step. The primary MCRs for synthesizing the isoxazole backbone involve the condensation of a three-carbon component with hydroxylamine. researchgate.netyoutube.com
One notable MCR approach involves the reaction of β-ketonitriles with hydroxylamine in an aqueous ethanol (B145695) medium, which yields 3-aminoisoxazoles. nih.gov Another significant MCR pathway is the [3+2] cycloaddition of nitrile oxides, generated in situ, with alkynes or alkenes. researchgate.netrsc.orgnih.gov For instance, a one-pot, three-component reaction between terminal alkynes, aldehydes, and hydroxylamine, catalyzed by copper(I), can produce 3,5-disubstituted isoxazoles with high regioselectivity. nih.gov Similarly, multicomponent reactions involving 3-amino-5-methylisoxazole itself with aldehydes and pyruvic acids have been explored, leading to the formation of other complex heterocyclic structures like pyrrolones, demonstrating the reactivity of the amino group that is essential for the final formylation step. researchgate.net
The table below summarizes various reaction conditions for MCRs leading to isoxazole derivatives, highlighting the versatility of these methods in generating the core structure.
Table 1: Selected Multi-Component Reaction Conditions for Isoxazole Synthesis
| Reactants | Catalyst/Reagent | Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Terminal Alkynes, Aldehydes, Hydroxylamine | Copper(I) | - | One-pot | 3,5-disubstituted isoxazoles | nih.gov |
| β-Ketonitriles, Hydroxylamine | - | Aqueous Ethanol | - | 3-Aminoisoxazoles | nih.gov |
| Aldoximes, Alkenes | Oxone | Aqueous | Room Temp, 3h | 3,5-disubstituted isoxazoles | nih.gov |
| 1,3-Diketones, Hydroxylamine | [BMIM]X (Ionic Liquid) | - | - | Substituted isoxazoles | nih.gov |
Mechanistic Elucidation of Formation Reactions
The formation of the 3-amino-5-methylisoxazole core, a necessary precursor to this compound, is a subject of detailed mechanistic study. The two predominant pathways for forming the isoxazole ring are the reaction of hydroxylamine with a three-carbon component (like a 1,3-dicarbonyl or β-ketonitrile) and the 1,3-dipolar cycloaddition of a nitrile oxide with a dipolarophile. researchgate.net
Kinetic and Thermodynamic Considerations in Synthetic Processes
The regioselectivity of the reaction between hydroxylamine and an unsymmetrical three-carbon substrate is highly dependent on kinetic and thermodynamic control. For instance, in the synthesis of 3-amino-5-alkyl isoxazoles, the reaction temperature and pH are critical factors that dictate the final isomeric product. organic-chemistry.org One study highlights that certain isoxazole syntheses can proceed under kinetic control at lower temperatures, while the same reaction can yield a different isomer under thermodynamic control at higher temperatures. researchgate.net
The conversion of olefins to 5-aminoisoxazoles via a nitrosocyanide intermediate is influenced by temperature; higher temperatures accelerate the reaction but may require specialized pressure equipment. google.com Conversely, very low temperatures slow the reaction down, necessitating specific cooling apparatus. google.com Kinetic studies on the formation of isoxazolidines from N-substituted hydroxylamines and α,β-unsaturated ketones have been interpreted based on a parallel path mechanism, indicating complex dependencies on reactant concentrations and pH. researchgate.net
Identification of Key Intermediates and Transition States
The mechanism of isoxazole formation from a 1,3-dicarbonyl compound and hydroxylamine involves several key steps. Initially, the amino group of hydroxylamine attacks one of the carbonyl groups to form an imine. youtube.com Subsequently, the hydroxyl group of the hydroxylamine attacks the second carbonyl, leading to an intramolecular cyclization. The final step is a dehydration that results in the aromatic isoxazole ring. youtube.com
In the 1,3-dipolar cycloaddition pathway, the in situ generation of a nitrile oxide from an aldoxime is a critical step. This nitrile oxide then reacts with an alkyne or alkene through a concerted pericyclic cycloaddition mechanism or a stepwise process involving a diradical intermediate. rsc.orgnih.gov Mechanistic investigations into a gold-catalyzed formal [3+2] cycloaddition between ynamides and isoxazoles suggest an α-imino gold carbene as the most probable key intermediate. rsc.org Photochemical rearrangements of isoxazoles have also been studied, identifying acyl azirine and ketenimine as key intermediates, which can be harnessed for further transformations. nih.gov
Green Chemistry Principles in the Synthesis of this compound
Recent research has focused on developing environmentally benign methods for synthesizing isoxazoles, including the precursor 3-amino-5-methylisoxazole. These approaches align with the principles of green chemistry by minimizing waste, avoiding hazardous solvents, and utilizing catalytic methods to improve efficiency. rsc.orgnih.gov
Solvent-Free Reactions and Alternative Solvents
A significant advancement in the green synthesis of isoxazole derivatives is the move towards solvent-free reactions or the use of eco-friendly solvents. One study reports a single-step, solvent-free condensation of 3-amino-5-methylisoxazole with various aldehydes using N,N'-Dimethylethanolamine (DMEA) as a green catalyst, achieving excellent yields in a short time. tandfonline.comresearchgate.net
Water is another preferred solvent, as demonstrated in the synthesis of 3,4,5-trisubstituted isoxazoles via a [3+2]-cycloaddition of nitrile oxides and 1,3-dicarbonyl compounds, which proceeds rapidly without a metal catalyst. chemrxiv.org Furthermore, deep eutectic solvents (DES), such as choline (B1196258) chloride and urea, have been employed as recyclable and environmentally benign alternatives to traditional organic solvents for synthesizing 3,5-disubstituted isoxazoles. nih.gov The use of agro-waste, specifically a water extract of orange fruit peel ash (WEOFPA) in glycerol, has also been successfully applied as a catalytic medium for the three-component synthesis of isoxazol-5(4H)-ones. nih.gov
Catalytic Approaches and Reagent Atom Economy
Catalysis is a cornerstone of green chemistry, and its application to isoxazole synthesis is widespread. Metal-free catalytic systems are particularly desirable to avoid the costs and toxicity associated with metal catalysts. rsc.orgnih.gov For example, DABCO has been used as an organocatalyst in the one-pot cascade reaction of ethyl nitroacetate (B1208598) and aromatic aldehydes in water under ultrasonication. nih.gov
Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another key principle. The photochemical rearrangement of isoxazoles into other heterocycles is noted as a highly atom-efficient process. nih.gov Similarly, a gold-catalyzed formal [3+2] cycloaddition of ynamides and isoxazoles provides a novel, atom-economic route for generating α-imino gold carbenes, as it avoids the production of stoichiometric waste. rsc.org Efforts to replace hazardous reagents, such as using Hydroxy(tosyloxy)iodobenzene (HTIB) for the conversion of aldoximes to nitrile oxides, also contribute to greener synthetic pathways. nih.gov
Table 2: Comparison of Green Catalytic Systems for Isoxazole Synthesis
| Catalyst System | Solvent | Key Advantages | Reaction Type | Reference |
|---|---|---|---|---|
| N,N'-Dimethylethanolamine (DMEA) | Solvent-free | Green catalyst, fast, high yield | Condensation | tandfonline.comresearchgate.net |
| Water Extract of Orange Fruit Peel Ash (WEOFPA) | Glycerol | Agro-waste catalyst, green solvent | MCR | nih.gov |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Water | Metal-free, ultrasonication | Cascade Reaction | nih.gov |
| Choline Chloride:Urea | - (Deep Eutectic Solvent) | Biorenewable, recyclable solvent | MCR | nih.gov |
Process Intensification and Waste Minimization Strategies
Process intensification and waste minimization are central to the development of sustainable and economically viable chemical manufacturing. For the synthesis of this compound, these strategies primarily target the N-formylation step, moving away from classical methods towards greener, more efficient alternatives.
Catalytic N-Formylation: The direct use of formic acid for N-formylation represents a green and atom-economical approach, as the only byproduct is water. nih.gov However, the reaction can be slow. To accelerate the process, various catalytic systems have been developed. These catalysts enhance reaction rates, allow for milder conditions, and improve selectivity, which are key principles of process intensification.
Several catalysts have proven effective for the N-formylation of a wide range of amines, and these principles are applicable to the synthesis of this compound. rsc.org For instance, molecular iodine (I₂) has been demonstrated as a low-cost, non-toxic, and highly efficient catalyst for this transformation under solvent-free conditions. organic-chemistry.org Other metal-based catalysts, such as those using indium or zinc oxide (ZnO), also facilitate the reaction with high yields. nih.gov A significant advantage of many modern catalysts is their potential for reuse. Heterogeneous catalysts, including reusable chromium catalysts and bimetallic AuPd nanoparticles on a magnetic Fe₃O₄ support, can be easily separated from the reaction mixture and recycled multiple times with minimal loss of activity, drastically reducing waste and cost. researchgate.netmdpi.com
Solvent-Free and Alternative Solvent Systems: A major strategy for waste minimization is the reduction or elimination of volatile organic solvents. The N-formylation of amines with formic acid can be effectively conducted under neat (solvent-free) conditions, often requiring only gentle heating. scholarsresearchlibrary.com This approach simplifies the process by eliminating the need for a solvent and subsequent removal and disposal, leading to a cleaner production stream. scholarsresearchlibrary.com When a solvent is necessary, the choice of solvent is critical. Water is an ideal green solvent, and some catalytic systems for N-heterocycles have been designed to work efficiently in aqueous media. acs.org
Alternative Formylating Agents: While formic acid is a common and relatively green choice, advanced research explores the use of carbon dioxide (CO₂) as a C1 source for N-formylation. rsc.org This method represents a significant advancement in green chemistry by utilizing a greenhouse gas as a raw material. Catalytic systems, such as those based on Niobium (Nb) oxoclusters, can effectively catalyze the reaction of amines with CO₂ and a reducing agent (like hydrosilanes) to produce formamides under mild, room-temperature conditions. sciopen.com These catalysts are often robust and recyclable, aligning with the goals of sustainable industrial processes. sciopen.com
Table 1: Comparison of Catalytic Methods for N-Formylation of Amines This table presents data for various amine substrates as a proxy for the synthesis of this compound, illustrating the principles of process intensification.
| Catalyst | Formyl Source | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Iodine (I₂) (5 mol%) | Formic Acid | 70°C, Solvent-free | Low cost, non-toxic, high efficiency (yields up to 94%), no solvent waste. | organic-chemistry.org |
| Zinc Oxide (ZnO) (50 mol%) | Formic Acid | 70°C, Solvent-free | Scalable, good to excellent yields, avoids hazardous solvents. | nih.gov |
| (NH₄)₃[CrMo₆O₁₈(OH)₆] (0.1 mol%) | Methanol | Mild conditions | Reusable catalyst, high activity and selectivity, potential for industrial scale. | researchgate.net |
| AuPd–Fe₃O₄ Nanoparticles | Methanol | Room temp, O₂ | Highly efficient, catalyst is magnetically separable and recyclable. | mdpi.com |
| Nb oxocluster (TOMA) | CO₂ / Hydrosilane | Room temp | Utilizes CO₂ as a C1 source, robust, recyclable, high yields (81.5% to 99.2%). | sciopen.com |
| None (Neat Reaction) | Formic Acid | 60°C | No catalyst needed, environmentally friendly, simple work-up. | scholarsresearchlibrary.com |
Chemical Reactivity and Transformation of 3 Formylamino 5 Methylisoxazole
Reactivity at the Isoxazole (B147169) Ring System
The isoxazole ring, while aromatic, possesses a unique reactivity pattern stemming from the weak N-O bond and the influence of its substituents. The reactivity of the isoxazole nucleus in 3-Formylamino-5-methylisoxazole is a nuanced interplay between the activating effect of the methyl group and the deactivating, directing effect of the formylamino group.
Electrophilic Aromatic Substitution Reactions on the Isoxazole Nucleus
The isoxazole ring is generally susceptible to electrophilic attack, with the position of substitution being highly dependent on the electronic nature of the substituents attached to the ring. In the case of this compound, the 5-methyl group is an activating group, directing electrophiles to the C4 position. Conversely, the 3-formylamino group is a deactivating group due to the electron-withdrawing nature of the formyl group, which also directs incoming electrophiles to the C4 position.
Common electrophilic substitution reactions for isoxazoles include nitration, halogenation, and sulfonation. For this compound, these reactions are predicted to occur at the C4 position. For instance, nitration using a mixture of nitric acid and sulfuric acid would likely yield 3-Formylamino-4-nitro-5-methylisoxazole. Similarly, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to introduce a halogen atom at the C4 position.
| Electrophilic Substitution Reaction | Reagent | Predicted Product |
| Nitration | HNO₃/H₂SO₄ | 3-Formylamino-4-nitro-5-methylisoxazole |
| Bromination | NBS | 4-Bromo-3-formylamino-5-methylisoxazole |
| Chlorination | NCS | 4-Chloro-3-formylamino-5-methylisoxazole |
| Sulfonation | H₂SO₄/SO₃ | This compound-4-sulfonic acid |
It is important to note that the deactivating effect of the formylamino group may necessitate harsher reaction conditions compared to more activated isoxazole systems.
Nucleophilic Attack and Ring-Opening Pathways
A key feature of the isoxazole ring is its susceptibility to nucleophilic attack, often leading to ring-opening reactions. This reactivity is attributed to the inherent weakness of the N-O bond. The course of the reaction is heavily influenced by the nature of the nucleophile and the substitution pattern on the isoxazole ring.
In this compound, the C3 and C5 positions are potential sites for nucleophilic attack. Attack at C5 by a strong nucleophile, such as a Grignard reagent or an organolithium compound, could lead to cleavage of the N-O bond and subsequent formation of an open-chain β-amino-α,β-unsaturated ketone after hydrolysis. For example, reaction with methylmagnesium bromide could potentially yield 4-amino-4-(formylamino)pent-3-en-2-one.
Alternatively, reductive cleavage of the N-O bond, often achieved with reagents like catalytic hydrogenation (e.g., H₂/Pd-C) or dissolving metal reductions (e.g., Na/NH₃), can also lead to ring-opened products. For this compound, this would likely produce a β-aminoenone.
| Nucleophilic Ring-Opening | Reagent | Potential Product |
| Grignard Reaction | CH₃MgBr, then H₂O | 4-Amino-4-(formylamino)pent-3-en-2-one |
| Reductive Cleavage | H₂/Pd-C | 4-(Formylamino)pent-3-en-2-one |
Ring-Closing and Ring-Rearrangement Reactions
Another potential rearrangement is the Boulton-Katritzky rearrangement, which is observed for certain substituted isoxazoles. This typically requires the presence of a suitable side chain that can participate in an intramolecular cyclization and subsequent rearrangement. The formylamino group in this compound could potentially participate in such reactions under specific conditions, leading to the formation of other heterocyclic systems.
Reactions Involving the Formylamino Functional Group
The formylamino group (–NHCHO) attached to the isoxazole ring at the C3 position offers a second site for chemical transformations, distinct from the reactivity of the ring itself.
Hydrolysis and Amidation Reactions of the Formylamino Moiety
The formylamino group, being an amide, is susceptible to hydrolysis under both acidic and basic conditions. Acid-catalyzed hydrolysis, typically carried out with a strong acid such as hydrochloric acid or sulfuric acid, would protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the formation of 3-amino-5-methylisoxazole (B124983) and formic acid. Base-catalyzed hydrolysis, on the other hand, would involve the direct attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by elimination of the amine.
Amidation, or transamidation, can also occur where the formyl group is transferred to another amine. This reaction is typically less common but can be achieved under specific conditions, often requiring activation of the formyl group.
| Reaction of Formylamino Group | Reagent | Product |
| Acid Hydrolysis | HCl (aq) | 3-Amino-5-methylisoxazole hydrochloride |
| Base Hydrolysis | NaOH (aq) | 3-Amino-5-methylisoxazole |
Alkylation and Acylation Reactions on the Nitrogen Atom
The nitrogen atom of the formylamino group possesses a lone pair of electrons and can therefore act as a nucleophile, participating in alkylation and acylation reactions. However, the nucleophilicity of this nitrogen is significantly reduced due to the electron-withdrawing effect of the adjacent carbonyl group and its delocalization into the aromatic isoxazole ring.
N-Alkylation can be achieved using alkyl halides in the presence of a base. The base is required to deprotonate the nitrogen, forming a more nucleophilic amide anion. The choice of base and solvent is crucial to the success of the reaction. For instance, a strong base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF) could be employed.
N-Acylation can be accomplished using acylating agents such as acid chlorides or anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine. This would result in the formation of an N-formyl-N-acylamino derivative. The reactivity in these reactions would be influenced by the steric hindrance around the nitrogen atom.
| Reaction on Nitrogen Atom | Reagent | Product Type |
| N-Alkylation | R-X / Base | N-Alkyl-N-(5-methylisoxazol-3-yl)formamide |
| N-Acylation | RCOCl / Base | N-Acyl-N-(5-methylisoxazol-3-yl)formamide |
This compound is a molecule with a rich and varied chemical reactivity, offering multiple avenues for synthetic transformations. The isoxazole ring can undergo electrophilic substitution, predominantly at the C4 position, and is also susceptible to nucleophilic attack leading to ring-opening. Furthermore, the potential for ring rearrangements to other heterocyclic systems adds another dimension to its chemical profile. The exocyclic formylamino group provides a handle for further functionalization through hydrolysis, amidation, N-alkylation, and N-acylation. The interplay of these reactive sites makes this compound a versatile building block with the potential for application in the synthesis of a wide range of more complex and potentially bioactive molecules. Further experimental investigation into the specific reaction conditions and outcomes for this compound would be invaluable in fully realizing its synthetic potential.
Reduction and Oxidation Reactions of the Formyl Group
The formyl group within the N-formylamino moiety of this compound exhibits characteristic reactivity towards reduction and oxidation, although it differs significantly from a free aldehyde.
Reduction and Deformylation: The N-formyl group is susceptible to cleavage under various conditions to yield the parent amine, 3-amino-5-methylisoxazole. This deformylation can be achieved through acid-catalyzed hydrolysis. For instance, methods developed for N-formyl-amino acid and peptide esters utilize strong acids like hydrochloric acid in a mixed solvent system of water and an organic solvent (such as acetonitrile (B52724) or methyl ethyl ketone) to efficiently remove the formyl group. rsc.org Temperatures for this transformation can range from room temperature to around 80°C, with reaction times varying from hours to days depending on the conditions. rsc.org Another approach involves reacting the N-formyl compound with hydroxylamine (B1172632), particularly as a salt of a strong acid, which can also effect deformylation. rsc.org
Complete reduction of the formamide (B127407) to a methylamine (B109427) (yielding 3-(Methylamino)-5-methylisoxazole) is also a possible transformation, typically requiring strong reducing agents like lithium aluminum hydride (LiAlH₄), which are capable of reducing amides.
Oxidation: The formyl group in a formamide is generally resistant to oxidation compared to an aldehyde. The photo-oxidation of formamide has been studied, showing that reaction with OH radicals leads to isocyanic acid via C-H abstraction. acs.orgacs.org However, specific studies on the controlled oxidation of the formylamino group in complex molecules like this compound are not widely documented. Catalytic systems for the aerobic oxidation of amines in the presence of methanol (B129727) can lead to formylation, but the reverse reaction is not a common synthetic route. researchgate.netnih.gov
Condensation Reactions and Imine Formation
The carbonyl group in the formylamino moiety of this compound is part of a formamide. This significantly reduces its electrophilicity compared to an aldehyde, making it generally unreactive in standard condensation reactions that form imines. chemistrysteps.com
However, formamides can undergo other types of transformations under specific conditions:
Dehydration to Isonitriles: A key reaction of N-substituted formamides is dehydration to form isonitriles (isocyanides). This is typically achieved using strong dehydrating agents. Common reagents include phosphorus oxychloride (POCl₃) with a tertiary amine base, triphenylphosphine/iodine, and various chlorophosphate compounds. rsc.orgorganic-chemistry.orgorganic-chemistry.orgthieme-connect.comnih.gov This reaction would convert this compound into 3-Isocyano-5-methylisoxazole.
Vilsmeier-Haack Type Reactions: While the Vilsmeier-Haack reaction typically involves the formylation of an electron-rich arene using a Vilsmeier reagent (formed from a substituted formamide and POCl₃), the formamide itself can be a substrate for related transformations. chemistrysteps.comwikipedia.orgtcichemicals.comyoutube.com For example, formamide can act as a formyloxylating agent in the presence of a Vilsmeier-Haack reagent. rsc.org
Condensation with other Reagents: Formamide can participate in condensation reactions to form heterocyclic systems, acting as a C1 building block, though this usually requires high temperatures. researchgate.netchempedia.info The reaction between formamide and formaldehyde, for instance, can lead to products like N-Methylolformamide. ontosight.ai
Transition Metal-Catalyzed Transformations
The isoxazole ring and its substituents offer several sites for transition metal-catalyzed transformations, which are pivotal for creating more complex molecular architectures. nih.govresearchgate.netresearchgate.net
Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at Available Positions
Direct coupling reactions on the C-H bonds of this compound are challenging. Standard cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions typically require an electrophilic partner, usually an aryl or vinyl halide (or pseudohalide like a triflate). chemistrysteps.comorganic-chemistry.orgorganic-chemistry.orgwikipedia.org
To enable these couplings on the this compound scaffold, a halogen (e.g., iodine or bromine) would first need to be introduced at an available position, most commonly the C4 position of the isoxazole ring. The resulting 4-halo-3-formylamino-5-methylisoxazole could then serve as a substrate.
Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron compound with a halide. organic-chemistry.orgthieme-connect.com It has been successfully applied to functionalize isoxazole rings. For instance, it provides a route to 3,4-diarylisoxazoles and can be used to couple various aryl groups to the isoxazole core. nih.govresearchgate.net
Sonogashira Coupling: This reaction couples a terminal alkyne with a halide using a palladium catalyst and a copper(I) co-catalyst. nih.gov It is a powerful method for synthesizing C4-alkynylisoxazoles from 4-iodoisoxazole (B1321973) precursors. tcichemicals.com The reaction is generally tolerant of different substituents on the isoxazole ring. tcichemicals.com
Heck Reaction: The Heck reaction couples an alkene with a halide under palladium catalysis. chemistrysteps.comwikipedia.org While broadly applicable, its use on isoxazole substrates follows the same prerequisite of requiring a halide or triflate leaving group on the ring. mdpi.com
Table 1: Examples of Coupling Reactions on Isoxazole Scaffolds
| Reaction Type | Isoxazole Substrate Example | Coupling Partner | Catalyst System | Key Finding | Reference |
|---|---|---|---|---|---|
| Sonogashira | 3-Substituted-5-methyl-4-iodoisoxazoles | Terminal Alkynes | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Efficient synthesis of 4-alkynylisoxazoles with good yields. | tcichemicals.com |
| Suzuki | 3,5-Dichloroisothiazole-4-carbonitrile (related heterocycle) | Arylboronic Acids | Pd(PPh₃)₄, Na₂CO₃ | Regiospecific coupling at the C5 position was achieved. | acs.org |
| Suzuki | Aryl O-Carbamates (Phenolic derivatives) | Arylboronic Acids | NiCl₂(PCy₃)₂ | Demonstrates coupling of C-O bonds, relevant for phenol-derived heterocycles. | nih.gov |
C-H Functionalization Strategies on the Isoxazole Ring or Methyl Group
Direct C-H functionalization offers a more atom-economical approach by avoiding pre-functionalization. nih.gov In this compound, the formylamino group or the isoxazole nitrogen can act as a directing group to guide a metal catalyst to a specific C-H bond. nih.govrsc.orgrsc.org
Functionalization of the Isoxazole Ring (C4-H): The C4 position is the most likely site for directed C-H functionalization due to its proximity to the ring nitrogen and the C3-substituent. Transition metals like rhodium(III), palladium(II), and cobalt(III) are commonly used for such transformations. researchgate.netresearchgate.net The N-methoxy amide group, structurally related to the formylamino group, is known to be an effective directing group in Rh(III)-catalyzed C-H activation. nih.gov This suggests that the formylamino group could direct olefination, alkylation, or arylation to the C4 position.
Functionalization of the Methyl Group (C5-CH₃): Activation of the sp³ C-H bonds of the methyl group is also possible. The nitrogen atom of the isoxazole ring can act as a chelating atom, enabling a cyclometalated intermediate that facilitates the functionalization of the 8-methyl group in quinolines, a well-studied analogous system. nih.gov This strategy could potentially be applied to the C5-methyl group of the isoxazole.
Photochemical and Electrochemical Reactivity Studies
Photochemical Reactivity: The isoxazole ring is known to be photochemically active. Upon irradiation with UV light (typically 200-330 nm), isoxazoles can undergo N-O bond homolysis. nih.govnih.govbiorxiv.org This leads to reactive intermediates like acyl azirines or ketenimines, which can rearrange to form other heterocycles (e.g., oxazoles, pyrazoles) or be trapped by other molecules. nih.gov This intrinsic photoreactivity has been harnessed for applications like photo-crosslinking in chemical biology. nih.govbiorxiv.org While this demonstrates the potential for photochemical transformation, it often leads to ring rearrangement or cleavage rather than simple functionalization. Other studies have explored the photochemical synthesis of isoxazole-5(4H)-ones via organic photoredox catalysis. mdpi.com
Electrochemical Reactivity: Electrochemical methods are emerging as sustainable tools for synthesizing and functionalizing heterocycles. vapourtec.com Studies on the electrochemical behavior of some 3,5-disubstituted isoxazoles indicate that the ring can undergo irreversible reduction. researchgate.net Recently, an electrochemical four-component domino reaction has been developed for the assembly of 3,5-disubstituted isoxazoles. nih.govrsc.org Furthermore, electrochemical methods for the N-formylation of amines using methanol have been reported, with mechanistic studies suggesting pathways involving hemiaminal oxidation and isocyanide intermediates. nih.govacs.org While specific electrochemical studies on this compound are scarce, these findings suggest potential for electrochemically-driven transformations.
Stereoselective and Regioselective Transformations
Regioselectivity: Many of the transformations discussed are inherently regioselective.
In cross-coupling reactions , the position of the leaving group (e.g., a halogen at C4) dictates the site of functionalization. Studies on related di-substituted heterocycles show high regioselectivity. acs.org
In C-H activation , the choice of directing group and catalyst is crucial for controlling which C-H bond reacts. The geometry of the isoxazole ring and the directing capability of the formylamino group would strongly favor functionalization at the C4 position over other sites on the ring. researchgate.netmdpi.com
The synthesis of isoxazoles themselves can be controlled to produce specific regioisomers by carefully choosing the reaction conditions and precursors. rsc.orgrsc.org
Stereoselectivity: Stereoselectivity becomes a factor when a new chiral center is created.
Asymmetric synthesis of functionalized 2-isoxazolines has been achieved, demonstrating that chiral information can be introduced and maintained in isoxazole-type structures. nih.gov
In C-H functionalization , if the coupling partner is prochiral (e.g., an unsymmetrical alkene), the use of a chiral catalyst can lead to the formation of one enantiomer or diastereomer in excess. Enantioselective C-H activation reactions have been successfully developed using amide directing groups. nih.gov
Asymmetric Heck reactions are also known, where chiral ligands on the palladium catalyst can induce stereoselectivity in the product.
While specific examples for this compound are not documented, the principles of stereoselective and regioselective control are well-established in the chemistry of isoxazoles and related heterocycles, providing a clear framework for potential synthetic applications. nih.gov
Advanced Spectroscopic and Structural Elucidation of 3 Formylamino 5 Methylisoxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
High-Resolution ¹H and ¹³C NMR Analysis: Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of 3-Formylamino-5-methylisoxazole is expected to show distinct signals corresponding to the methyl, isoxazole (B147169) ring, and formyl group protons. The methyl protons (CH₃) at position 5 of the isoxazole ring would likely appear as a singlet at approximately δ 2.3-2.5 ppm. The proton on the isoxazole ring (H-4) would also be a singlet, expected around δ 6.0-6.5 ppm. The formyl proton (-CHO) signal is anticipated to appear significantly downfield, typically in the range of δ 8.0-8.5 ppm, and may show coupling to the N-H proton. The amide proton (N-H) signal is expected to be a broad singlet, with its chemical shift being highly dependent on solvent and concentration, but generally appearing between δ 8.0 and 10.0 ppm.
In the ¹³C NMR spectrum, the methyl carbon (CH₃) would resonate at a characteristic high-field position, around δ 10-15 ppm. The carbons of the isoxazole ring are expected at approximately δ 100 ppm (C-4), δ 160-165 ppm (C-3), and δ 170-175 ppm (C-5). The formyl carbon (C=O) would be found in the typical range for amide carbonyls, around δ 160-165 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| 5-CH₃ | 2.3 - 2.5 | 10 - 15 | Singlet |
| H-4 | 6.0 - 6.5 | ~100 | Singlet |
| N-H | 8.0 - 10.0 | - | Broad Singlet |
| CHO | 8.0 - 8.5 | 160 - 165 | Singlet or Doublet |
| C-3 | - | 160 - 165 | - |
| C-5 | - | 170 - 175 | - |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and elucidating the molecular structure.
COSY (Correlation Spectroscopy): This experiment would show correlations between J-coupled protons. For this compound, a key correlation would be expected between the N-H proton and the formyl proton, confirming their proximity in the molecule. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. sdsu.edu It would confirm the assignments of the methyl protons to the methyl carbon and the H-4 proton to the C-4 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons. sdsu.edu Key expected correlations would include the methyl protons to C-5 and C-4, the H-4 proton to C-3 and C-5, the formyl proton to the formyl carbon and C-3 of the isoxazole ring, and the N-H proton to the formyl carbon and C-3.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's conformation. csic.es For instance, a NOESY spectrum could reveal the through-space proximity between the formyl proton and the H-4 proton, which would help to determine the preferred orientation of the formylamino group relative to the isoxazole ring.
Solid-State NMR for Crystalline and Amorphous Forms
Solid-state NMR (ssNMR) spectroscopy is a valuable tool for studying the structure and dynamics of materials in their solid form, including crystalline and amorphous states. nih.gov For this compound, ssNMR could be used to investigate polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct ssNMR spectra due to variations in their crystal lattice and molecular conformation. Furthermore, ssNMR can differentiate between crystalline and amorphous phases and provide insights into the molecular arrangement within each phase. nih.gov
Dynamic NMR Spectroscopy for Conformational Dynamics
Dynamic NMR (DNMR) spectroscopy is used to study time-dependent processes, such as conformational changes and restricted rotation around chemical bonds. mdpi.com In this compound, the rotation around the amide C-N bond is expected to be restricted due to its partial double bond character. This can lead to the existence of two rotamers (s-cis and s-trans). DNMR studies, involving variable temperature NMR experiments, could determine the energy barrier for this rotation and the relative populations of the two conformers in solution. mdpi.com
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.
Assignment of Characteristic Functional Group Vibrations
The IR and Raman spectra of this compound would display characteristic absorption bands for its functional groups.
Amide Group: A strong absorption band for the C=O stretching vibration is expected in the IR spectrum around 1680-1650 cm⁻¹. The N-H stretching vibration would appear as a band in the region of 3300-3100 cm⁻¹. The N-H bending vibration (amide II band) is typically observed around 1550 cm⁻¹.
Isoxazole Ring: The isoxazole ring has several characteristic vibrations. The C=N stretching vibration is expected around 1600-1500 cm⁻¹. The ring stretching vibrations would likely appear in the 1500-1300 cm⁻¹ region.
Methyl and Formyl Groups: The C-H stretching vibrations of the methyl and formyl groups would be observed in the 3000-2850 cm⁻¹ and 2850-2750 cm⁻¹ regions, respectively.
Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H | Stretching | 3300 - 3100 | Medium |
| C-H (Aromatic/Ring) | Stretching | 3100 - 3000 | Medium-Weak |
| C-H (Methyl) | Stretching | 3000 - 2850 | Medium |
| C-H (Formyl) | Stretching | 2850 - 2750 | Weak |
| C=O (Amide I) | Stretching | 1680 - 1650 | Strong |
| C=N (Isoxazole) | Stretching | 1600 - 1500 | Medium |
| N-H (Amide II) | Bending | ~1550 | Medium |
| Isoxazole Ring | Stretching | 1500 - 1300 | Medium-Strong |
Analysis of Hydrogen Bonding Networks and Intermolecular Interactions
The study of hydrogen bonding and other intermolecular interactions is crucial for understanding the solid-state packing of molecules, which in turn influences physical properties such as melting point and solubility. The this compound molecule possesses functional groups capable of acting as both hydrogen bond donors and acceptors. Specifically, the N-H group of the formylamino moiety is a hydrogen bond donor, while the carbonyl oxygen, the isoxazole ring's nitrogen atom, and the ring's oxygen atom are potential hydrogen bond acceptors.
While specific experimental X-ray crystallographic data for this compound is not available in the surveyed literature, the analysis of its structural analogue, 3-Amino-5-methylisoxazole (B124983), provides insight into the potential for such interactions. For the amino analogue, computational properties suggest the presence of one hydrogen bond donor and three acceptors. nih.gov It is therefore highly probable that this compound engages in an extensive network of intermolecular hydrogen bonds in the crystalline state, likely forming dimers or chain-like structures. The specific geometry and strength of these interactions, however, would require definitive determination through techniques like X-ray crystallography.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound. For this compound, various MS methods can be employed to gain detailed structural information.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is utilized to measure the mass of a molecule with very high accuracy. This allows for the determination of its elemental formula from the exact mass, distinguishing it from other compounds with the same nominal mass. The molecular formula of this compound is C₅H₆N₂O₂, and its theoretical exact mass can be calculated with high precision. HRMS analysis would be expected to confirm this mass, providing unambiguous identification of the compound.
Table 1: Theoretical Mass Data for this compound
| Property | Value |
| Molecular Formula | C₅H₆N₂O₂ |
| Nominal Mass | 126 u |
| Monoisotopic Mass | 126.04293 u |
| Protonated Adduct [M+H]⁺ | 127.05020 u |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum. nih.govunito.it The resulting fragmentation pattern provides a structural fingerprint of the molecule. nih.gov For this compound, the protonated molecule ([M+H]⁺, m/z 127.05) would be selected and subjected to collision-induced dissociation (CID).
While experimental MS/MS data for this specific compound is not available, likely fragmentation pathways can be predicted based on its structure and general fragmentation rules for related compounds. nih.govnih.gov Key fragmentation events would likely include:
Loss of carbon monoxide (CO): A common fragmentation for formylamides, leading to a fragment ion corresponding to the respective amine.
Cleavage of the isoxazole ring: Isoxazole rings can undergo characteristic ring-opening fragmentations.
Loss of the entire formylamino side chain.
Analyzing these fragmentation pathways allows for the confirmation of the compound's structural connectivity. nih.gov
Ionization Techniques and Their Influence on Fragmentation Patterns
The choice of ionization technique significantly impacts the mass spectrum, particularly the extent of fragmentation. researchgate.net So-called "soft" ionization methods typically yield an intact molecular ion with minimal fragmentation, whereas "hard" ionization methods cause extensive fragmentation. emory.eduyoutube.com
Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for generating intact protonated molecules ([M+H]⁺) of polar compounds like this compound from a liquid solution. unito.ituvic.ca This makes it highly compatible with liquid chromatography (LC) and the preferred method for precursor ion selection in MS/MS experiments. emory.edu
Electron Impact (EI): EI is a hard, gas-phase ionization technique where the sample is bombarded with high-energy electrons. emory.eduuky.edu This method induces significant fragmentation, providing a detailed and reproducible fragmentation pattern that is useful for library matching. However, for some molecules, the molecular ion may be weak or absent, making it difficult to determine the molecular weight. researchgate.net
Table 2: Comparison of Common Ionization Techniques
| Ionization Technique | Typical Fragmentation | Primary Ion Observed | Phase | Key Advantage |
| Electrospray Ionization (ESI) | Low ("Soft") | [M+H]⁺ or [M-H]⁻ | Liquid | Produces intact molecular ions for non-volatile, polar compounds. emory.eduuvic.ca |
| Electron Impact (EI) | High ("Hard") | M⁺• and fragments | Gas | Provides a reproducible fragmentation fingerprint for structural ID. emory.eduuky.edu |
X-ray Crystallography and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govresearchgate.net This technique would provide a complete picture of the solid-state structure of this compound.
Molecular Conformation and Torsion Angle Analysis
A single-crystal X-ray diffraction study of this compound would yield critical information about its molecular geometry. No published crystal structure for this specific compound was found in the performed search. However, based on studies of similar molecules, such as 3-amino-5-methylisoxazole, the analysis would be expected to reveal: researchgate.net
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the connectivity and geometry of the isoxazole ring and the formylamino group.
Planarity: Confirmation of the planarity of the five-membered isoxazole ring.
Torsion Angles: The analysis would determine the key torsion angles that define the orientation of the formylamino substituent relative to the isoxazole ring. This conformation is critical as it is influenced by both steric effects and potential intramolecular hydrogen bonding.
Intermolecular Interactions: The crystal packing would reveal the complete network of hydrogen bonds and other intermolecular forces that stabilize the crystal lattice. nih.gov
This detailed structural data is invaluable for understanding the molecule's chemical reactivity and for computational modeling studies.
Polymorphism and Pseudopolymorphism Studies
There is currently no specific research available on the polymorphism or pseudopolymorphism of this compound. Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study in materials and pharmaceutical sciences. Research on related structures, such as N1,N3-bis(5-methylisoxazol-3-yl)malonamide, has demonstrated the existence of multiple polymorphic forms. rsc.org The different crystalline arrangements in these polymorphs arise from variations in intermolecular interactions, which can be influenced by factors like the crystallization solvent and temperature. rsc.org For this compound, a systematic screening for polymorphs would be necessary to ascertain if it exhibits this phenomenon. Such studies would involve crystallization from a variety of solvents under different conditions and characterization of the resulting solid forms using techniques like X-ray diffraction and thermal analysis.
Chiroptical Spectroscopy (If applicable, for chiral derivatives or interactions)
This compound itself is not a chiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, chiroptical spectroscopy techniques are not directly applicable to the isolated molecule.
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Spectroscopy
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are spectroscopic methods that measure the differential absorption of left and right circularly polarized light by chiral molecules. bruker.comjascoinc.comwikipedia.org These techniques are powerful for determining the absolute configuration and solution conformation of chiral compounds. rsc.org Since this compound is achiral, it will not exhibit a CD or VCD spectrum. However, if this molecule were to be part of a larger chiral assembly or interact with a chiral environment, induced CD or VCD signals might be observed.
Electron Paramagnetic Resonance (EPR) Spectroscopy (if radical species are involved)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique used to study materials with unpaired electrons, such as radicals or metal complexes. wikipedia.org As this compound is a diamagnetic molecule with all its electrons paired, it is EPR-silent and would not be studied by this technique under normal conditions. EPR spectroscopy would only become relevant if the molecule were to be converted into a radical species, for example, through oxidation, reduction, or high-energy irradiation. In such a case, EPR could provide valuable information about the electronic structure and environment of the unpaired electron. wikipedia.org
Computational Chemistry and Theoretical Studies of 3 Formylamino 5 Methylisoxazole
Electronic Structure Calculations
Electronic structure calculations are fundamental in predicting the chemical behavior and properties of a molecule. These methods, rooted in quantum mechanics, provide insight into how electrons are distributed within a molecule and how this distribution influences its stability, reactivity, and interactions.
Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For a molecule like 3-formylamino-5-methylisoxazole, both Density Functional Theory (DFT) and ab initio methods are powerful tools for this purpose.
Density Functional Theory (DFT): DFT is a popular quantum chemical method that calculates the electronic structure of a molecule based on its electron density. google.com Methods like B3LYP, paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are commonly used to optimize the geometries of isoxazole (B147169) derivatives. irjweb.comnih.gov These calculations yield important structural parameters, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape. For related isoxazoles, DFT has been successfully used to determine their molecular structures. researchgate.net
Ab Initio Methods: Ab initio ("from the beginning") methods are based on first principles of quantum mechanics without using experimental data for parametrization. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide highly accurate geometries. These methods have been applied to various heterocyclic systems to obtain reliable structural information.
The optimization process for this compound would involve starting with an initial guess of its structure and iteratively solving the Schrödinger equation, adjusting atomic positions until a minimum on the potential energy surface is located. This provides the most stable three-dimensional arrangement of the molecule.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gaps and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining and predicting chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO and LUMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor, making it central to nucleophilic reactions. nih.gov Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, governing electrophilic reactions. nih.gov For isoxazole derivatives, the distribution of the HOMO and LUMO across the molecule indicates the most probable sites for electrophilic and nucleophilic attack, respectively. researchgate.net
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com Studies on various isoxazoles have shown that substitutions on the ring can significantly alter this energy gap, thereby tuning the molecule's reactivity. researchgate.netresearchgate.net
Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound.
| Descriptor | Formula | Chemical Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity to accept electrons. |
Table 1: Key reactivity descriptors derived from Frontier Molecular Orbital energies.
These parameters, calculated using DFT, provide a quantitative basis for comparing the reactivity of this compound with other related compounds.
Electrostatic Potential Surface (EPS) Mapping and Charge Distribution Analysis
An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for understanding intermolecular interactions.
Predicting Reactive Sites: The EPS map uses a color scale to indicate regions of different electrostatic potential. Typically, red areas signify negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are favorable for nucleophilic attack. chemrxiv.org For this compound, the oxygen and nitrogen atoms of the isoxazole ring and the formyl group would be expected to show negative potential, making them likely sites for hydrogen bonding and electrophilic interactions.
Charge Distribution: The map provides a clear picture of charge distribution and dipole moment. In studies of other heterocyclic compounds, EPS maps have been used to identify key features for molecular recognition and binding. nih.gov For instance, analysis of the EPS of isoxazole derivatives helps in understanding their interactions with biological targets. nih.gov
Conformational Analysis and Energy Landscapes
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are called conformers or rotamers.
Torsional Scans and Potential Energy Surfaces for Rotational Isomers
The this compound molecule has rotational freedom primarily around the C-N bond connecting the formyl group to the isoxazole ring.
Torsional Scans: To explore the conformational space, a torsional scan (or potential energy surface scan) is performed. This involves systematically rotating a specific dihedral angle (e.g., the O=C-N-C angle) in small increments and calculating the energy at each step. This process generates a potential energy profile that shows how the molecule's energy changes with the rotation.
Potential Energy Surfaces (PES): The resulting plot of energy versus the dihedral angle is a one-dimensional potential energy surface. The minima on this surface correspond to stable, low-energy conformers, while the maxima represent high-energy transition states between them. This analysis would reveal the most favorable orientations of the formylamino group relative to the isoxazole ring.
Identification of Stable Conformers and Their Relative Energies
From the potential energy surface, the geometries of the stable conformers (rotational isomers) can be identified.
Stable Conformers: These conformers reside in the energy wells of the PES. For this compound, one would expect to find distinct conformers, likely differing in whether the formyl C=O and the isoxazole ring are oriented in a syn or anti fashion relative to the C-N bond.
Relative Energies: Once the stable conformers are located, their energies are calculated with high accuracy using DFT or ab initio methods. The conformer with the absolute lowest energy is the global minimum. The energies of other stable conformers are typically reported as relative energies (ΔE) with respect to this global minimum. This information is crucial for determining the population of each conformer at a given temperature using the Boltzmann distribution. Studies on other flexible molecules show that even small energy differences (a few kcal/mol) can lead to a significant preference for one conformer over others. chemicalbook.com
| Conformer | Dihedral Angle (O=C-N-C) | Relative Energy (ΔE) | Description |
| Conformer A | ~0° | 0.0 kcal/mol (Hypothetical) | The most stable conformer (global minimum). |
| Conformer B | ~180° | > 0 kcal/mol (Hypothetical) | A less stable conformer. |
| Transition State | ~90° | Highest Energy (Hypothetical) | The energy barrier for rotation between A and B. |
Table 2: An illustrative example of data obtained from a conformational analysis of a molecule with rotational freedom.
This analysis provides a detailed picture of the molecule's flexibility and the preferred shapes it adopts, which is fundamental to understanding its chemical and biological behavior.
Reaction Mechanism Elucidation via Computational Methods
Understanding the pathway of a chemical reaction is fundamental to optimizing reaction conditions and controlling product formation. Computational methods allow for the detailed exploration of potential energy surfaces, revealing the intricate steps involved in the transformation of reactants to products. For this compound, this is particularly relevant for understanding its synthesis, typically via the formylation of 3-amino-5-methylisoxazole (B124983). prepchem.comresearchgate.net
A key aspect of elucidating a reaction mechanism is the identification of the transition state (TS), which is the highest energy point along the reaction pathway. The geometry of the TS is a saddle point on the potential energy surface, and its localization is crucial for understanding the reaction's feasibility. For the formylation of 3-amino-5-methylisoxazole, computational models can be used to locate the transition state structure for the addition of the formyl group.
Once a transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that the identified TS correctly connects the reactants (e.g., 3-amino-5-methylisoxazole and a formylating agent) with the desired product (this compound). sciengine.com The IRC path traces the minimum energy pathway downhill from the transition state in both forward and reverse directions. scm.com This analysis provides a dynamic picture of the reaction, showing how bond lengths and angles change as the molecules progress along the reaction coordinate, ensuring the located saddle point is relevant to the reaction of interest. sciengine.com
By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile visualizes the energy changes that occur throughout the reaction. The energy difference between the reactants and the transition state is the activation barrier (or activation energy, Ea), a critical parameter that determines the reaction rate.
Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate these energy profiles. researchgate.net For the synthesis of this compound, theoretical calculations could compare different formylation pathways—for instance, using formic acid versus other formylating agents—to determine which has a lower activation barrier and is therefore more kinetically favorable. researchgate.net While specific data for this exact reaction is not prevalent, studies on similar heterocyclic systems demonstrate that activation barriers for cycloaddition or functionalization reactions typically range from low to moderate, confirming their experimental feasibility. researchgate.net
Table 1: Illustrative Reaction Energy Data for a Hypothetical Formylation Reaction This table provides a conceptual example of data obtained from computational analysis of a reaction pathway. The values are not specific to this compound but illustrate the type of information generated.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | 3-amino-5-methylisoxazole + Formic Acid | 0.0 |
| Transition State (TS1) | Formyl group transfer | +25.5 |
| Intermediate | Tetrahedral intermediate | +5.2 |
| Transition State (TS2) | Water elimination | +15.8 |
| Products | This compound + H₂O | -10.3 |
Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and activation energies. Computational models can account for these effects using various approaches. Implicit solvent models , such as the Polarizable Continuum Model (PCM), are common. nih.gov They represent the solvent as a continuous medium with a defined dielectric constant, which interacts with the solute's electric field. This approach is computationally efficient for estimating the stabilizing or destabilizing effects of the solvent on different species along the reaction path.
For the synthesis of this compound, which may use formic acid as both a reactant and a solvent, modeling the solvent effect is critical for obtaining accurate energy profiles. prepchem.comExplicit solvent models , where individual solvent molecules are included in the calculation, can also be used for a more detailed understanding of specific solvent-solute interactions, such as hydrogen bonding, though this is more computationally demanding.
Spectroscopic Property Prediction and Validation
Theoretical calculations are invaluable for predicting spectroscopic properties. By comparing calculated spectra with experimental data, the accuracy of the computed molecular structure can be validated. This synergy between theory and experiment is a cornerstone of modern chemical characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J) for a given molecular structure. csic.es
These calculations are performed on the optimized geometry of this compound. The computed chemical shifts are then compared to experimental values. A strong correlation between the theoretical and experimental data provides high confidence in the assigned structure. Discrepancies can point to incorrect structural assignments or suggest the presence of different conformers in solution. csic.es
Table 2: Illustrative Comparison of Theoretical and Experimental NMR Chemical Shifts for this compound This table is a representative example. Experimental values can vary based on solvent and conditions. Theoretical values depend on the level of theory and basis set used.
| Atom | Atom Description | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| C3 | Isoxazole ring carbon attached to NH | 158.5 | ~157-159 |
| C4 | Isoxazole ring CH | 98.2 | ~97-99 |
| C5 | Isoxazole ring carbon attached to methyl | 170.1 | ~169-171 |
| CH₃ | Methyl carbon | 12.5 | ~11-13 |
| C=O | Formyl carbonyl carbon | 161.3 | ~160-162 |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. cardiff.ac.uk Quantum chemical calculations can predict the vibrational frequencies and their corresponding intensities for both IR and Raman spectra. biointerfaceresearch.com
These calculations are typically performed within the harmonic approximation on the optimized molecular structure. The resulting calculated frequencies often have a systematic error, which can be corrected using empirical scaling factors to improve agreement with experimental data. researchgate.net By analyzing the atomic motions associated with each calculated frequency, experimental spectral bands can be definitively assigned to specific vibrations, such as the C=O stretch of the formyl group, the N-H bend, or various isoxazole ring modes. This detailed assignment is often difficult to achieve from experimental data alone. researchgate.net
Table 3: Illustrative Vibrational Mode Assignments for this compound This table presents a conceptual assignment of key vibrational frequencies. The values are representative and not from a specific study on this compound.
| Vibrational Mode | Description | Calculated Frequency (cm⁻¹) | Expected Experimental IR Region (cm⁻¹) |
|---|---|---|---|
| ν(N-H) | N-H stretching | 3450 | 3200-3400 |
| ν(C-H) | Formyl C-H stretching | 2980 | 2800-3000 |
| ν(C=O) | Amide I (C=O stretching) | 1715 | 1680-1720 |
| ν(C=N) | Isoxazole C=N stretching | 1610 | 1590-1620 |
| δ(N-H) | Amide II (N-H bending) | 1545 | 1510-1570 |
| ν(N-O) | Isoxazole N-O stretching | 1420 | 1400-1440 |
Intermolecular Interactions and Non-Covalent Bonding Analysis
Hydrogen Bonding, Van der Waals Forces, and Pi-Stacking Interactions
The intermolecular forces of this compound are critical for understanding its solid-state packing, solubility, and interactions with biological targets. The molecule has clear potential for hydrogen bonding: the nitrogen atom in the formyl group (-NH-CHO) can act as a hydrogen bond donor, while the carbonyl oxygen and the isoxazole ring's nitrogen and oxygen atoms can act as hydrogen bond acceptors.
Molecular Dynamics Simulations for Solution-Phase Behavior
Molecular Dynamics (MD) simulations offer a powerful tool for studying the dynamic behavior of molecules in solution. nih.gov An MD simulation of this compound in a solvent like water or methanol (B129727) would provide a detailed picture of its solvation, conformational flexibility, and transport properties.
The simulation would be initiated by placing a molecule of this compound in a box of solvent molecules. Using a suitable force field (like GROMOS, AMBER, or CHARMM), the system's evolution over time is simulated by solving Newton's equations of motion for every atom. nih.govrsc.org
Analysis of the simulation trajectory would reveal:
Solvation Shell Structure: By calculating radial distribution functions (RDFs) between atoms of the solute and solvent, the structure and size of the solvation shells can be determined.
Hydrogen Bonding Dynamics: The lifetime and dynamics of hydrogen bonds between the solute and solvent, as well as between solute molecules at higher concentrations, can be quantified.
Conformational Analysis: The simulation would explore the rotational freedom around the C-N bond of the formylamino group, revealing the preferred conformations in solution.
Such simulations are computationally intensive but provide unparalleled insight into the molecule's behavior in a condensed phase. researchgate.netrsc.org
Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR)
Derivation of Descriptors and Correlation with Experimental Data
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) studies aim to build mathematical models that correlate a molecule's structure with its physical properties or biological activity. wikipedia.org The first step in any QSRR/QSPR study is the calculation of molecular descriptors. These are numerical values derived from the symbolic representation of the molecule. wikipedia.org
For this compound, a wide range of descriptors could be calculated:
0D Descriptors: Molecular weight, atom counts.
1D Descriptors: Lists of functional groups.
2D Descriptors: Topological indices (e.g., Balaban J index, Wiener index), molecular connectivity indices, and 2D fingerprints.
3D Descriptors: Quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, polarizability), steric descriptors, and surface area descriptors.
Once calculated, these descriptors would be used as independent variables in a statistical model (e.g., multiple linear regression, partial least squares, or machine learning algorithms) to predict an experimental property of interest (e.g., solubility, melting point, or biological activity). researchgate.netchemrxiv.org While a specific QSPR model for this compound has not been published, data for its precursor, 3-amino-5-methylisoxazole, can provide a starting point for some basic descriptors.
Table 2: Selected Molecular Descriptors for the Precursor, 3-Amino-5-methylisoxazole
These descriptors, calculated for the precursor molecule, would serve as a foundation for a comparative QSPR study that includes the title compound.
| Descriptor Type | Descriptor Name | Value (for 3-amino-5-methylisoxazole) | Source |
| 0D | Molecular Weight | 98.10 g/mol | nih.gov |
| 0D | Exact Mass | 98.048012819 Da | nih.gov |
| 2D | XLogP3 | 0.1 | nih.gov |
| 2D | Topological Polar Surface Area | 52.1 Ų | nih.gov |
| 2D | Rotatable Bond Count | 0 | nih.gov |
| 2D | Hydrogen Bond Donor Count | 1 | nih.gov |
| 2D | Hydrogen Bond Acceptor Count | 3 | nih.gov |
Derivatization and Analog Development Strategies for 3 Formylamino 5 Methylisoxazole
Synthesis of Substituted 3-Formylamino-5-methylisoxazole Analogs
The synthesis of analogs involves targeted chemical modifications to the parent structure. These modifications are designed to introduce new functional groups and alter the molecule's steric and electronic profile.
The nitrogen atom of the formylamino group serves as a prime site for derivatization. Standard reactions for secondary amides can be applied to introduce a variety of substituents.
N-Alkylation and N-Arylation: The hydrogen atom on the formylamino nitrogen can be substituted with alkyl or aryl groups. This is typically achieved by deprotonation with a suitable base to form the corresponding amide anion, followed by reaction with an alkyl or aryl halide.
N-Acylation: Introducing a second acyl group to form an imide derivative can be accomplished using acyl chlorides or anhydrides under basic conditions. This modification significantly alters the electronic properties of the nitrogen atom.
| Modification Type | General Reagents | Resulting Structure |
| N-Alkylation | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-Alkyl-N-(5-methylisoxazol-3-yl)formamide |
| N-Acylation | Acyl Chloride (RCOCl), Base | N-Acyl-N-(5-methylisoxazol-3-yl)formamide |
The methyl group at the C-5 position of the isoxazole (B147169) ring offers another avenue for functionalization. While typically less reactive than other sites, it can be modified through various synthetic routes.
Halogenation: Free-radical halogenation, using reagents like N-bromosuccinimide (NBS) under UV irradiation, can introduce a halogen atom onto the methyl group, yielding a 5-(halomethyl) derivative. This intermediate is a versatile precursor for further substitutions.
Oxidation: Controlled oxidation can convert the methyl group into a hydroxymethyl, formyl, or carboxylic acid group, providing handles for further chemical transformations. Studies on related isoxazole-containing compounds like leflunomide (B1674699) have shown that the 5-methyl group is a site for metabolic hydroxylation, indicating its accessibility for chemical modification. nih.gov
| Modification Type | General Reagents | Resulting Functional Group at C-5 |
| Radical Halogenation | N-Bromosuccinimide (NBS), Initiator | -CH₂Br |
| Nucleophilic Substitution | Nucleophile (e.g., CN⁻, OR⁻) on a halomethyl derivative | -CH₂CN, -CH₂OR |
| Oxidation | Oxidizing Agent (e.g., KMnO₄, SeO₂) | -CH₂OH, -CHO, -COOH |
The C-4 position of the isoxazole ring is electron-rich and thus susceptible to electrophilic substitution, allowing for direct introduction of various functional groups. The synthesis of related compounds like 5-amino-3-methyl-isoxazole-4-carboxylic acid demonstrates the feasibility of functionalizing this position. nih.gov
Halogenation: Electrophilic halogenating agents (e.g., Br₂, Cl₂) can introduce halogen atoms at the C-4 position.
Nitration: Treatment with nitric acid and sulfuric acid can install a nitro group, which can be subsequently reduced to an amino group, providing a point for further derivatization.
Acylation: Friedel-Crafts acylation can introduce acyl groups onto the C-4 position, although this may require activated acylating agents due to the moderate reactivity of the isoxazole ring.
Structure-Reactivity Relationship (SRR) Studies of Derivatives
The electronic nature of substituents dramatically influences the electron density distribution within the this compound scaffold. These changes can be predicted and rationalized using fundamental principles of physical organic chemistry. rsc.org
Electron-Donating Groups (EDGs): Substituents like alkyl, alkoxy, or amino groups increase the electron density of the isoxazole ring. When placed at the C-4 position, they enhance the ring's nucleophilicity and can affect the acidity of the N-H proton on the formylamino group.
Electron-Withdrawing Groups (EWGs): Groups such as nitro, cyano, or carbonyl functions decrease the electron density of the ring system. An EWG at C-4 makes the ring less susceptible to electrophilic attack but can activate adjacent positions for nucleophilic attack. Such groups also increase the acidity of the formylamino proton.
The following table illustrates the expected electronic impact of various substituents at the C-4 position.
| Substituent at C-4 | Electronic Effect | Predicted Impact on Reactivity |
| -NO₂ | Strong Electron-Withdrawing | Decreases ring nucleophilicity; Increases acidity of N-H |
| -Cl | Inductive Electron-Withdrawing | Modestly decreases ring electron density |
| -H | Neutral (Reference) | Baseline reactivity |
| -CH₃ | Weak Electron-Donating | Slightly increases ring nucleophilicity |
| -OCH₃ | Strong Electron-Donating | Significantly increases ring electron density |
Both steric and electronic factors govern the rates and outcomes of chemical reactions involving derivatives of this compound. bris.ac.ukresearchgate.net
Steric Effects: The size and bulk of a substituent can hinder the approach of a reagent to a nearby reactive site, a phenomenon known as steric hindrance. bris.ac.uk For instance, introducing a bulky alkyl group on the formylamino nitrogen could slow down subsequent reactions at the adjacent C-4 position of the isoxazole ring. Conversely, bulky groups can be used to direct reactions to less hindered positions, thereby controlling regioselectivity.
Electronic Effects: As discussed, the electronic nature of substituents alters the reactivity of functional groups. An electron-withdrawing group on the isoxazole ring will decrease the rate of electrophilic substitution reactions. rsc.org In contrast, it would likely accelerate reactions where the development of a negative charge is involved in the rate-determining step. These electronic influences are critical for predicting and controlling reaction pathways and achieving selectivity. bris.ac.uk
Preparation of Macrocyclic and Polymeric Derivatives
The synthesis of macrocyclic and polymeric structures from this compound opens up possibilities for creating molecules with unique conformational constraints and multivalent binding capabilities.
Macrocyclic Derivatives
Macrocyclization can be a powerful strategy to enhance binding affinity and selectivity for biological targets by pre-organizing the molecule into a bioactive conformation. While direct examples of macrocyclization involving this compound are not prevalent in the literature, several established macrocyclization techniques could be adapted.
One potential approach involves the initial modification of the 3-formylamino group. For instance, reductive amination of the formyl group could introduce a primary or secondary amine, which can then participate in macrolactamization reactions. Alternatively, the formyl group could be oxidized to a carboxylic acid, enabling macrolactonization.
A hypothetical reaction scheme could involve the following steps:
Functionalization: The formyl group of this compound is converted to a different reactive group, such as an amine or a carboxylic acid.
Linker Attachment: A bifunctional linker with complementary reactive ends is attached to the modified isoxazole.
Intramolecular Cyclization: The terminal functional groups of the linker and the isoxazole backbone are induced to react, forming the macrocyclic ring.
Ring-closing metathesis (RCM) is another powerful tool for macrocycle synthesis. This would require the introduction of terminal alkene functionalities onto the this compound scaffold.
| Macrocyclization Strategy | Required Modification of this compound | Key Reaction | Potential Linker Type |
| Macrolactamization | Reduction of formyl to amine | Amide bond formation | Dicarboxylic acid |
| Macrolactonization | Oxidation of formyl to carboxylic acid | Ester bond formation | Diol |
| Ring-Closing Metathesis (RCM) | Introduction of terminal alkenes | Olefin metathesis | Diene-containing linker |
Polymeric Derivatives
The incorporation of this compound into a polymeric backbone can lead to materials with novel properties and applications, such as drug delivery systems or functional polymers. The synthesis of polyisoxazoles has been reported, primarily through the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. rsc.org
A plausible strategy for creating polymers of this compound would involve its conversion into a monomer suitable for polymerization. For example, the formyl group could be reacted to introduce a polymerizable moiety, such as an acrylate (B77674) or a styrenic group.
Alternatively, the isoxazole ring itself can be formed as part of the polymerization process. For instance, a bifunctional molecule containing a nitrile oxide precursor and another reactive group could be co-polymerized with a suitable partner.
| Polymerization Approach | Monomer Synthesis from this compound | Polymerization Method |
| Chain-growth polymerization | Reaction of the formyl group to introduce a vinyl or acrylate moiety. | Free radical or controlled radical polymerization. |
| Step-growth polymerization | Conversion of the formyl group to a functional group suitable for condensation (e.g., hydroxyl, carboxylic acid). | Polycondensation reactions. |
Stereochemical Control in Derivative Synthesis
The parent molecule, this compound, is achiral. However, the introduction of chiral centers during derivatization can be crucial for modulating biological activity. Stereochemical control in such syntheses is therefore a key consideration.
The introduction of a stereocenter can be achieved through various reactions at the formyl group or by modification of the methyl group. For example, a Grignard reaction with the formyl group would generate a secondary alcohol, creating a new chiral center.
Controlling the stereochemistry of this newly formed center can be achieved through several strategies:
Chiral Reagents: The use of chiral reducing agents (e.g., CBS reagents) or chiral organometallic reagents can lead to the enantioselective formation of one stereoisomer.
Chiral Auxiliaries: Attaching a chiral auxiliary to the 3-amino group prior to the reaction at the formyl group can direct the stereochemical outcome. The auxiliary can then be removed in a subsequent step.
Chiral Catalysis: Asymmetric catalysis using chiral Lewis acids or organocatalysts can promote the formation of a specific stereoisomer.
For instance, the stereoselective synthesis of glycosylamide derivatives has been achieved via isoxazoline (B3343090) intermediates, highlighting the potential for stereochemical control in isoxazole-related chemistry. acs.org
| Reaction Type | Method for Stereochemical Control | Example |
| Reduction of a prochiral ketone | Chiral reducing agent | Use of a CBS reagent to reduce a ketone derived from the formyl group. |
| Addition to the formyl group | Chiral nucleophile or catalyst | Asymmetric allylation using a chiral catalyst. |
| Alkylation of a derivative | Chiral auxiliary | Use of a chiral imine derived from the formyl group for diastereoselective alkylation. |
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of related compounds for high-throughput screening. The versatile reactivity of the this compound core makes it an excellent candidate for such approaches.
Solid-phase synthesis is a cornerstone of combinatorial chemistry. The this compound scaffold could be anchored to a solid support, allowing for a series of reactions to be performed with easy purification. For example, the formyl group could be used for immobilization via reductive amination with an amino-functionalized resin.
Once immobilized, a diverse range of building blocks can be introduced. For example, the free amino group of the isoxazole could be acylated with a library of carboxylic acids. Subsequently, the formyl group, if not used for immobilization, could be subjected to a variety of reactions such as Wittig reactions, reductive aminations, or additions of organometallic reagents.
Research has demonstrated the successful generation of isoxazole-based combinatorial libraries on solid phase, utilizing reactions like the Baylis-Hillman reaction, Michael addition, and reductive amination. nih.govias.ac.in These studies provide a clear precedent for the application of combinatorial strategies to isoxazole scaffolds.
A representative combinatorial library synthesis could involve:
Scaffold Synthesis and Immobilization: Preparation of a suitable 3-amino-5-methylisoxazole (B124983) derivative for attachment to a solid support.
Parallel Synthesis: Splitting the resin-bound scaffold into multiple portions and reacting each portion with a different building block.
Cleavage and Purification: Releasing the final products from the solid support to yield a library of discrete compounds.
| Combinatorial Strategy | Key Reaction on Scaffold | Diversity Element | Potential Library Size |
| Split-and-Pool Synthesis | Amide coupling at the 3-amino position | Library of carboxylic acids | Large (thousands of compounds) |
| Parallel Synthesis | Reductive amination at the formyl group | Library of primary amines | Moderate (hundreds of compounds) |
| Multi-component Reaction | Ugi or Passerini reaction involving the formyl group | Multiple diverse inputs (isocyanides, carboxylic acids, etc.) | Very large (tens of thousands of compounds) |
Applications of 3 Formylamino 5 Methylisoxazole in Advanced Materials and Chemical Synthesis
Role as a Synthetic Building Block and Intermediate in Complex Molecule Synthesis
3-Amino-5-methylisoxazole (B124983), the precursor to 3-formylamino-5-methylisoxazole, is a key intermediate in the synthesis of various organic compounds. sigmaaldrich.comgoogle.com Its utility is demonstrated in its role as a starting material for creating a diverse range of heterocyclic systems and as a scaffold for ligands. The formylamino derivative shares this potential, with the formyl group offering a handle for controlled chemical transformations.
The chemical reactivity of the amino group in 3-amino-5-methylisoxazole makes it a versatile nucleophile for constructing new heterocyclic rings. Research has shown that 3-amino-5-methylisoxazole can undergo heterocyclization reactions with pyruvic acid derivatives. researchgate.netosi.lv These reactions selectively yield furanones and pyrrolones, demonstrating that the NH2 group acts as the primary nucleophilic center in these transformations. researchgate.netosi.lv
Furthermore, 3-amino-5-methylisoxazole has been utilized as a building block in the synthesis of more complex, fused heterocyclic structures. Specific examples from the literature include its use in preparing:
Naphtho[1,2-e] researchgate.netwikipedia.orgoxazines. sigmaaldrich.com
A series of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones. sigmaaldrich.com
These examples underscore the compound's role as a foundational element for generating molecular diversity, where the isoxazole (B147169) unit is incorporated into larger, polycyclic systems. The formation of these varied structures often depends on carefully chosen reaction conditions, such as time, temperature, and the presence of specific catalysts or reagents. nih.gov
| Precursor | Reactant(s) | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| 3-Amino-5-methylisoxazole | Pyruvic acid derivatives | Furanones and Pyrrolones | researchgate.net, osi.lv |
| 3-Amino-5-methylisoxazole | (Not specified) | Naphtho[1,2-e] researchgate.netwikipedia.orgoxazines | sigmaaldrich.com |
| 3-Amino-5-methylisoxazole | (Not specified) | Pyrimido[5,4-c]quinolin-5-ones | sigmaaldrich.com |
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org While isoxazolines, in general, are recognized as valuable synthetic building blocks for accessing chiral ligands, there is no specific mention in the reviewed literature of this compound being directly employed as a chiral auxiliary in asymmetric synthesis. nih.gov The development of chiral auxiliaries often involves structures that create a sterically defined environment around a reaction center, such as the oxazolidinones popularized by David A. Evans or pseudoephedrine. wikipedia.orgharvard.edu
Although direct evidence is lacking for this compound, the principles of asymmetric synthesis suggest that chiral derivatives of the isoxazole system could potentially be developed for such applications. rsc.orgnih.gov The synthesis of enantiomerically enriched isoxazolines is often achieved through methods like [3+2] cycloaddition reactions, which can utilize chiral Lewis acids or ligands to induce stereoselectivity. nih.gov
Potential in Agrochemical Development (e.g., herbicides, fungicides, pesticides)
The isoxazole moiety is a well-established pharmacophore in the agrochemical industry, with numerous derivatives commercialized as herbicides and fungicides. chemimpex.comgoogle.comgoogle.com The precursor to the title compound, 3-Amino-5-methylisoxazole, is recognized as a key building block in the formulation of such agrochemicals. chemimpex.com The introduction of a formylamino group can modulate the physicochemical properties and biological activity of the parent molecule, potentially leading to the discovery of new agrochemical leads with improved efficacy and selectivity. nih.gov
Design and Synthesis of New Agrochemical Leads
The synthesis of this compound is a straightforward process, typically involving the formylation of 3-amino-5-methylisoxazole with formic acid. prepchem.com This ease of synthesis makes it an attractive starting material for the creation of diverse libraries of new agrochemical candidates.
The formylamino group can influence the compound's properties in several ways relevant to agrochemical design:
Polarity and Systemicity: The formylamino group can alter the polarity of the molecule, which is a critical factor for its uptake, translocation, and metabolism within plants. This can be fine-tuned to achieve the desired systemic or contact activity.
Metabolic Stability: The formylamino linkage can be susceptible to enzymatic cleavage in target organisms (weeds, fungi, or insects), potentially releasing the active aminomethylisoxazole core or another bioactive metabolite. This can be a strategy for designing pro-pesticides.
Hydrogen Bonding: The N-H and C=O moieties of the formylamino group can participate in hydrogen bonding, which may be crucial for binding to the active site of target enzymes.
By modifying the formylamino group or introducing other substituents onto the isoxazole ring, a wide range of derivatives can be synthesized. For example, reaction of the formylamino group could lead to the formation of various ureas, thioureas, and other amide derivatives, each with potentially unique biological activity profiles.
Hypothetical Research Findings on Novel Agrochemical Leads:
To illustrate the potential, the following table presents hypothetical data for a series of derivatives synthesized from this compound and their corresponding herbicidal and fungicidal activities.
| Compound ID | R-Group on Formylamino | Herbicidal Activity (% Inhibition at 100 ppm) | Fungicidal Activity (MIC in µg/mL) vs. Fusarium oxysporum |
| FAM-01 | H (this compound) | 35 | >100 |
| FAM-02 | Phenyl | 65 | 50 |
| FAM-03 | 4-Chlorophenyl | 85 | 25 |
| FAM-04 | 2,4-Dichlorophenyl | 92 | 12.5 |
| FAM-05 | Methyl | 45 | 75 |
Mechanistic Studies of Their Interaction with Target Enzymes/Receptors (non-human, non-toxicology)
The mode of action of many isoxazole-based agrochemicals involves the inhibition of specific enzymes essential for the survival of the target pest. For instance, some isoxazole derivatives have been found to inhibit enzymes like stearoyl-CoA desaturase, which is crucial for lipid metabolism. mdpi.com The formylamino group in this compound and its derivatives could play a significant role in the interaction with such enzyme targets.
Computational modeling and molecular docking studies can provide insights into the potential binding modes of these compounds. The formylamino group, with its hydrogen bond donor and acceptor capabilities, could form key interactions with amino acid residues in the active site of a target enzyme, thereby enhancing the inhibitory potency.
For example, in the context of fungicides, the isoxazole ring could mimic a natural substrate of a fungal enzyme, while the formylamino group provides additional binding interactions that lock the inhibitor in place. In herbicides, the molecule might target an enzyme unique to plant metabolism, such as those in the amino acid or fatty acid biosynthesis pathways.
Potential Enzyme Targets and a Model for Interaction:
Dihydroorotate Dehydrogenase (DHODH): This enzyme is a known target for some isoxazole-based fungicides. The isoxazole ring can occupy the active site, and the formylamino group could form hydrogen bonds with key residues, preventing the binding of the natural substrate.
Acetolactate Synthase (ALS): A common target for herbicides, ALS inhibitors prevent the synthesis of essential amino acids in plants. Derivatives of this compound could be designed to fit into the active site of this enzyme. nih.gov
GABA Receptors: In insects, isoxazoline (B3343090) derivatives are known to target GABA-gated chloride channels. nih.gov While this compound is an isoxazole, its derivatives could be explored for insecticidal activity by targeting these receptors.
Use in Sensing Technologies and Chemical Probes
The unique electronic and structural properties of the isoxazole ring make it a valuable component in the design of chemosensors and fluorescent probes. d-nb.inforesearchgate.net The incorporation of a this compound unit into a larger molecular framework can lead to the development of novel sensors for a variety of analytes.
Design of Chemo- and Biosensors (non-human biological systems)
A chemosensor typically consists of a recognition unit (receptor) that selectively binds to an analyte and a signaling unit (transducer) that produces a detectable signal upon binding. The this compound moiety can be engineered to function as either or both of these components.
The formylamino group can act as a specific binding site for certain analytes through hydrogen bonding or other non-covalent interactions. For instance, it could be part of a cavity designed to selectively bind metal ions or small organic molecules. nih.govmdpi.com The isoxazole ring, being an aromatic heterocycle, can participate in π-π stacking interactions, further stabilizing the host-guest complex.
Hypothetical Design of a Chemosensor for Metal Ion Detection:
A chemosensor for the detection of a specific metal ion, for example, Cu²⁺, could be designed by attaching a ligand with high affinity for copper to the formylamino group of this compound. The isoxazole ring could be further functionalized with a chromophore. Upon binding of Cu²⁺ to the ligand, a conformational change could occur, leading to a change in the absorption or emission spectrum of the chromophore, thus signaling the presence of the metal ion.
| Sensor ID | Receptor Moiety | Analyte | Observable Change | Detection Limit (µM) |
| ISO-Sensor-1 | Crown ether attached to formylamino group | K⁺ | Fluorescence enhancement | 1.5 |
| ISO-Sensor-2 | Bipyridine attached to formylamino group | Fe²⁺ | Color change (colorless to red) | 2.0 |
| ISO-Sensor-3 | Thiol-containing group attached to formylamino group | Hg²⁺ | Fluorescence quenching | 0.5 |
Development of Fluorescent or Chromogenic Probes
Fluorescent and chromogenic probes are powerful tools for visualizing and quantifying specific analytes in various systems. The isoxazole ring can be incorporated into fluorescent dyes to modulate their photophysical properties. nih.gov The this compound unit can be particularly useful in this regard.
For instance, a probe could be designed where the formylamino group quenches the fluorescence of a nearby fluorophore. Upon reaction with a specific analyte, the formylamino group is modified, leading to the restoration of fluorescence. Alternatively, the formylamino group could be part of a recognition site that, upon binding to an analyte, restricts molecular rotation and enhances fluorescence emission (aggregation-induced emission, AIE). researchgate.net
Example of a Proposed Fluorescent Probe:
A fluorescent probe for the detection of reactive oxygen species (ROS) could be synthesized by coupling a fluorophore to the formylamino group of this compound. The formylamino group might be designed to be cleaved by a specific ROS, leading to a change in the fluorescence signal.
Advanced Analytical Methodologies for 3 Formylamino 5 Methylisoxazole
Chromatographic Separation Techniques
Chromatography is the cornerstone of analytical chemistry for separating individual components from a mixture. For 3-Formylamino-5-methylisoxazole, various chromatographic techniques are utilized, each offering distinct advantages for specific analytical challenges.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The development of a robust HPLC method is critical for routine quality control and stability studies.
Method development typically involves the systematic optimization of several parameters to achieve adequate separation of the main compound from its impurities and degradation products. A common approach for isoxazole (B147169) derivatives is reverse-phase HPLC (RP-HPLC).
Key Method Development Parameters:
Stationary Phase: C18 columns are frequently employed due to their versatility and ability to separate compounds of moderate polarity. nih.govvedomostincesmp.ru
Mobile Phase: A mixture of an aqueous buffer (e.g., acetate or formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. vedomostincesmp.runih.gov Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to resolve complex mixtures of related substances.
Detection: A Diode Array Detector (DAD) or UV detector is commonly used, as the isoxazole ring possesses a chromophore that absorbs UV light.
Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. Validation encompasses testing for specificity, linearity, range, accuracy, precision, and robustness. nih.gov
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Aqueous Acetate Buffer, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 2: Typical Validation Parameters for an HPLC Method
| Validation Parameter | Acceptance Criteria | Example Result |
|---|---|---|
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 5-100 µg/mL | 5-100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.02 µg/mL nih.gov |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.07 µg/mL |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. chemijournal.com Direct analysis of this compound by GC can be challenging due to its polarity and potential for thermal degradation in the high-temperature inlet.
To overcome these limitations, a derivatization step is often required. mdpi.com Derivatization converts the analyte into a more volatile and thermally stable derivative. For a compound containing an amino group, silylation is a common derivatization strategy.
Derivatization Process:
The sample containing this compound is treated with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
The reaction replaces the active hydrogen on the formylamino group with a non-polar trimethylsilyl (TMS) group.
The resulting TMS-derivative is more volatile and less prone to degradation, making it suitable for GC analysis.
The use of a Programmable Temperature Vaporizer (PTV) inlet can also be beneficial, as it allows for gentle vaporization of the sample, minimizing thermal decomposition of labile compounds. nih.gov
Supercritical Fluid Chromatography (SFC) for Challenging Separations
Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC offers several advantages, including faster separations and reduced solvent consumption compared to HPLC. nih.gov
SFC is particularly effective for challenging separations, such as the analysis of chiral compounds or structurally related analogues. nih.govresearchgate.net For isoxazole derivatives, SFC has been successfully employed for preparative enantioseparation. nih.gov Polysaccharide-based stationary phases, such as Chiralpak® AD-H, are often used for these separations, with a co-solvent like ethanol (B145695) or methanol (B129727) added to the supercritical CO₂ to modify selectivity. nih.govresearchgate.net This technique is valuable for isolating and analyzing stereoisomeric impurities that may be present in the synthesis of this compound.
Electrochemical Analysis Methods
Electrochemical methods provide valuable information about the redox properties of a molecule. These techniques are sensitive and can be used to study reaction mechanisms and quantify analytes.
Cyclic Voltammetry and Chronoamperometry for Redox Behavior
Cyclic Voltammetry (CV) is a versatile electrochemical technique used to investigate the oxidation and reduction processes of a substance. als-japan.comsciepub.com By scanning the potential of an electrode and measuring the resulting current, a voltammogram is generated that provides information on the redox potentials and the stability of the electrochemically generated species. als-japan.com
For isoxazole derivatives, CV can be used to study the electrochemical behavior of the heterocyclic ring. bohrium.com The experiment involves applying a triangular potential waveform to a working electrode (e.g., glassy carbon) in a solution containing this compound and a supporting electrolyte.
The resulting cyclic voltammogram can reveal:
Anodic Peak Potential (Epa): The potential at which oxidation occurs.
Cathodic Peak Potential (Epc): The potential at which reduction occurs.
Redox Mechanism: The separation between Epa and Epc (ΔEp) and the ratio of peak currents (ipa/ipc) can indicate whether the electron transfer process is reversible, quasi-reversible, or irreversible. als-japan.comsciepub.com
Table 3: Hypothetical Cyclic Voltammetry Data for an Isoxazole Derivative
| Parameter | Value | Interpretation |
|---|---|---|
| Scan Rate | 100 mV/s | Standard scan rate for initial investigation |
| Epa | +1.2 V | Potential of oxidation |
| Epc | -0.8 V | Potential of reduction |
| ΔEp | 2.0 V | Indicates an irreversible process |
| Process Control | Diffusion-controlled | Peak current proportional to the square root of the scan rate |
Following the initial characterization by CV, Chronoamperometry can be employed to study the kinetics of the electron transfer process or to determine the diffusion coefficient of the analyte. In this technique, the potential is stepped to a value where oxidation or reduction occurs, and the resulting current is monitored as a function of time.
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques combine a separation method with a spectroscopic detection method, providing a powerful tool for both separating and identifying components in a complex mixture. chemijournal.comnih.gov This approach is invaluable for impurity profiling and metabolite identification.
For this compound, the most relevant hyphenated techniques are LC-MS and GC-MS.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful and widely used hyphenated technique for pharmaceutical analysis. amazonaws.com After components are separated by HPLC, they are introduced into a mass spectrometer, which acts as a highly specific and sensitive detector. LC-MS can provide the molecular weight of the parent compound and its impurities, and tandem mass spectrometry (MS/MS) can be used to obtain structural information by fragmenting the ions. vedomostincesmp.ru This is crucial for identifying unknown synthesis-related impurities or degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the high separation efficiency of GC with the detection power of MS. ajpaonline.com It is ideal for the analysis of volatile compounds or, as discussed previously, derivatized analytes. GC-MS provides definitive identification of separated components by comparing their mass spectra to library databases. chemijournal.com
The coupling of separation and spectroscopic techniques provides a level of analytical detail that is often unattainable with a single technique, making it essential for the comprehensive characterization of this compound. ijpsjournal.com
LC-MS and GC-MS for Trace Analysis and Impurity Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques indispensable for the separation, identification, and quantification of this compound and its potential impurities. The choice between LC-MS and GC-MS is contingent on the volatility and thermal stability of the analyte and its impurities. Given the structure of this compound, LC-MS is generally the more suitable technique due to its applicability to a wider range of polar and non-volatile compounds.
LC-MS in Practice:
In a typical LC-MS analysis, a reversed-phase high-performance liquid chromatography (HPLC) column (e.g., a C18 column) would be employed to separate this compound from its impurities based on polarity. A mobile phase consisting of a mixture of water (often with formic acid or ammonium (B1175870) acetate to improve ionization) and an organic solvent like acetonitrile or methanol would be used. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the separation of compounds with a wide range of polarities.
Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for molecules like this compound, as it is a soft ionization method that minimizes fragmentation, typically yielding a prominent protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS), for instance, using a time-of-flight (TOF) or Orbitrap analyzer, can provide highly accurate mass measurements, which aids in the confirmation of the elemental composition of the parent compound and its impurities.
Impurity Profiling:
For impurity profiling, tandem mass spectrometry (MS/MS) is employed. In this mode, the [M+H]⁺ ion of a suspected impurity is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. This fragmentation pattern provides structural information that is crucial for the identification of unknown impurities, such as starting materials, by-products, or degradation products.
GC-MS Applicability:
While LC-MS is often preferred, GC-MS can be utilized if this compound and its impurities are sufficiently volatile and thermally stable. Derivatization may sometimes be employed to increase the volatility of the analytes. In GC-MS, separation occurs in a capillary column, and electron ionization (EI) is a common ionization method, which provides a reproducible fragmentation pattern that can be compared against spectral libraries for identification.
Interactive Data Table: Illustrative LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Value |
| Chromatography | |
| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| MS Scan Range | m/z 50-500 |
| MS/MS | Collision-Induced Dissociation (CID) |
| Collision Energy | 10-40 eV (optimized for each impurity) |
NMR-Based Metabolomics or Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and quantitative analysis of this compound. In the context of non-human systems, such as chemical reactions, in-situ NMR monitoring provides real-time insights into the reaction kinetics and mechanism.
Reaction Monitoring:
By conducting a synthesis in an NMR tube, the conversion of reactants to products can be monitored in real-time. organic-chemistry.org This technique allows for the identification of transient intermediates and the determination of reaction rates. organic-chemistry.org For the synthesis of isoxazoles, in-situ NMR has been used to compare different synthetic methods and to understand the underlying reaction mechanisms. organic-chemistry.orgresearchgate.net In the case of this compound, one could monitor the disappearance of signals corresponding to the starting materials and the appearance of characteristic signals for the product. The integration of these signals over time provides quantitative data on the reaction progress.
¹H NMR and ¹³C NMR are the most common nuclei observed. The ¹H NMR spectrum of an isoxazole derivative would show characteristic chemical shifts for the protons on the isoxazole ring and the substituent groups. rsc.org Similarly, the ¹³C NMR spectrum provides information about the carbon framework of the molecule. rsc.org For more complex molecules or mixtures, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons.
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for an Isoxazole Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Isoxazole-H | 6.3 - 7.0 | 97 - 103 |
| Methyl-H | 2.3 - 2.5 | 11 - 12 |
| Formyl-H | 8.0 - 8.5 | 160 - 165 |
| Isoxazole-C3 | - | 160 - 163 |
| Isoxazole-C4 | - | 97 - 103 |
| Isoxazole-C5 | - | 169 - 171 |
| Methyl-C | - | 11 - 12 |
| Formyl-C | - | 160 - 165 |
Note: These are typical chemical shift ranges for isoxazole derivatives and the actual values for this compound may vary. rsc.org
Spectrophotometric Quantification Methods (e.g., UV-Vis, Fluorescence)
Spectrophotometric methods, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, offer simple, rapid, and cost-effective means for the quantification of this compound.
UV-Vis Spectroscopy:
Many organic molecules, including isoxazole derivatives, absorb light in the UV-Vis region of the electromagnetic spectrum. researchgate.net The absorbance is directly proportional to the concentration of the analyte in solution, as described by the Beer-Lambert law. To quantify this compound, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).
In some cases, the intrinsic UV absorbance of the compound may be weak. In such situations, a derivatization reaction can be employed to produce a colored product with strong absorbance in the visible region. For instance, compounds with a primary amine group can undergo diazotization followed by coupling with a chromogenic reagent to form a highly colored azo dye. researchgate.netsawauniversity.edu.iq This approach significantly enhances the sensitivity and selectivity of the assay.
Fluorescence Spectroscopy:
Fluorescence spectroscopy is another highly sensitive technique that can be used for quantification. Some isoxazole derivatives have been shown to be fluorescent. researchgate.netnih.gov Fluorescence occurs when a molecule absorbs light at one wavelength (excitation) and then emits light at a longer wavelength (emission). The intensity of the emitted light is proportional to the concentration of the analyte. The introduction of a fluorine substituent into a 3,5-diarylisoxazole has been shown to increase fluorescence intensity. nih.gov The potential for this compound to fluoresce would need to be experimentally determined. If it is not naturally fluorescent, derivatization with a fluorescent tag could be an option.
Interactive Data Table: Hypothetical Spectrophotometric Data for this compound
| Method | Parameter | Value |
| UV-Vis | ||
| λmax | ~250-280 nm | |
| Molar Absorptivity (ε) | 1 x 10⁴ L mol⁻¹ cm⁻¹ | |
| Linear Range | 1 - 20 µg/mL | |
| Fluorescence | ||
| Excitation λmax | ~300-330 nm | |
| Emission λmax | ~400-450 nm | |
| Quantum Yield (Φ) | 0.1 - 0.3 |
Note: The above values are illustrative and would need to be determined experimentally.
Future Perspectives and Emerging Research Directions for 3 Formylamino 5 Methylisoxazole
Exploration of Unconventional Synthetic Routes and Biocatalysis
The future synthesis of 3-Formylamino-5-methylisoxazole could move beyond traditional chemical methods towards more innovative and sustainable approaches. Unconventional synthetic routes, such as those employing flow chemistry, microwave-assisted synthesis, or mechanochemistry, could offer significant advantages in terms of reaction efficiency, reduced waste, and enhanced safety.
Biocatalysis stands out as a particularly promising avenue. The use of enzymes to catalyze the formation of the isoxazole (B147169) ring or the formylation step could lead to highly selective and environmentally benign production processes. Research in this area would involve screening for novel enzymes or engineering existing ones to accommodate the specific substrates required for the synthesis of this compound.
Application in Sustainable Chemistry and Circular Economy Models
In the realm of sustainable chemistry, future research could investigate the use of renewable feedstocks for the synthesis of this compound. This would involve developing synthetic pathways that start from bio-based platform chemicals, thereby reducing the reliance on fossil fuels.
Furthermore, the integration of this compound into circular economy models presents an intriguing possibility. This would entail designing processes where the compound can be easily recovered and reused or, upon degradation, breaks down into non-toxic, valuable building blocks that can be re-assimilated into chemical production cycles.
Advanced Computational Modeling for High-Throughput Screening and Design
Advanced computational modeling techniques, such as density functional theory (DFT) and molecular dynamics (MD) simulations, could be pivotal in predicting the properties and potential applications of this compound. These methods would enable the high-throughput screening of its interactions with various biological targets or its performance in different material science contexts without the need for extensive and costly laboratory experiments.
Such computational approaches could also guide the design of new derivatives of this compound with tailored electronic, optical, or biological properties.
Integration into Supramolecular Chemistry and Self-Assembly Processes
The structural features of this compound, including its hydrogen bonding capabilities and aromatic isoxazole ring, make it a potential candidate for applications in supramolecular chemistry. Future research could explore its ability to self-assemble into well-defined, higher-order structures such as gels, liquid crystals, or nanotubes.
The controlled self-assembly of this molecule could be triggered by external stimuli like pH, temperature, or light, leading to the development of "smart" materials with responsive properties.
Development of Novel Materials with Tunable Properties
Based on its chemical structure, this compound could serve as a building block for the creation of novel materials. For instance, it could be incorporated into polymers to modify their thermal stability, conductivity, or optical properties. The ability to tune these properties by chemically modifying the formylamino or methyl groups would be a key area of investigation.
Potential applications for such materials could range from organic electronics to specialized coatings and functional textiles.
Challenges and Opportunities in Process Development and Scale-Up
A significant challenge in realizing the potential of this compound will be the development of efficient and scalable manufacturing processes. Overcoming issues related to reaction kinetics, purification, and cost-effectiveness will be crucial.
However, these challenges also present opportunities for innovation in chemical engineering and process optimization. The development of a robust and economical large-scale synthesis would be a critical step towards the commercial viability of any future applications of this compound.
Conclusion: Synthesis, Reactivity, and Applications of 3 Formylamino 5 Methylisoxazole
Summary of Key Achievements in Research
Research into 3-Formylamino-5-methylisoxazole, also known by its IUPAC name N-(5-methylisoxazol-3-yl)formamide, has primarily focused on its role as a key synthetic intermediate. The major achievements in the study of this compound are centered on its synthesis and its utility in the preparation of other valuable chemical entities.
One of the fundamental achievements has been the development of straightforward and efficient methods for its synthesis. A widely recognized method involves the formylation of 3-amino-5-methylisoxazole (B124983). This is typically achieved by reacting 3-amino-5-methylisoxazole with formic acid. Another documented synthetic route is the reaction of 3-amino-5-methylisoxazole with triethyl orthoformate. These methods provide reliable access to this compound, which is crucial for its subsequent applications.
Another significant area of research has been the utilization of this compound as a precursor in the synthesis of 3-amino-5-methylisoxazole. A Chinese patent details a process where 5-methylisoxazole-3-formamide is chlorinated using a sodium hypochlorite (B82951) aqueous solution to form an N-chloramide sodium intermediate. This intermediate is then heated to induce de-coupling, yielding 3-amino-5-methylisoxazole with high efficiency. google.com This highlights a critical role for this compound in a multi-step synthesis pathway for a more widely used chemical building block.
The precursor, 3-amino-5-methylisoxazole, is a significant compound in its own right, serving as a cornerstone for the synthesis of various pharmaceuticals and agrochemicals. Most notably, it is a key component in the production of the antibiotic sulfamethoxazole. smolecule.com Therefore, the efficient synthesis of this compound is an important achievement as it provides a viable route to this crucial precursor.
While direct research into the reactivity and applications of this compound is limited, its established role as a dependable intermediate represents a key achievement in the broader field of heterocyclic chemistry and pharmaceutical synthesis. The following table provides a summary of the key synthetic achievements related to this compound.
| Synthetic Achievement | Description | Key Reactants | Significance |
| Formylation of 3-amino-5-methylisoxazole | A direct method to produce this compound. | 3-amino-5-methylisoxazole, Formic Acid or Triethyl Orthoformate | Provides a reliable and straightforward route to the target compound. |
| Intermediate in 3-amino-5-methylisoxazole Synthesis | Utilized as a precursor to generate 3-amino-5-methylisoxazole. | This compound, Sodium Hypochlorite | Establishes its role as a key intermediate in the synthesis of a widely used building block. |
Current Significance of this compound in Chemical Science
The current significance of this compound in chemical science is almost exclusively derived from its function as a synthetic intermediate. It serves as a valuable stepping stone in the synthesis of more complex and biologically active molecules, particularly in the pharmaceutical industry.
Its primary importance lies in its relationship with 3-amino-5-methylisoxazole. The latter is a crucial building block for the synthesis of sulfamethoxazole, a widely used sulfonamide antibiotic. The synthetic pathway that proceeds through this compound represents a viable, and in some cases, potentially advantageous route for the large-scale production of 3-amino-5-methylisoxazole. The efficiency of the conversion of the formamide (B127407) to the amine makes it a relevant intermediate in industrial chemical processes. google.com
Beyond its role in the synthesis of 3-amino-5-methylisoxazole, the broader isoxazole (B147169) scaffold is of significant interest in medicinal chemistry. Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. While there is a lack of specific research on the biological profile of this compound itself, its status as a readily accessible isoxazole derivative makes it a potential starting material for the exploration of new pharmaceutical candidates. The formylamino group can be a site for further chemical modification, allowing for the generation of a library of novel isoxazole-containing compounds for biological screening.
In the field of organic synthesis, the reactivity of the formylamino group, in conjunction with the isoxazole ring, could potentially be exploited for the construction of more complex heterocyclic systems. However, there is a notable gap in the scientific literature regarding detailed studies on the specific reactivity of this compound.
The table below outlines the current areas of significance for this compound.
| Area of Significance | Description | Impact |
| Pharmaceutical Intermediate | Serves as a precursor in the synthesis of 3-amino-5-methylisoxazole, a key building block for sulfamethoxazole. | Enables the efficient production of an important antibiotic. |
| Medicinal Chemistry | As an isoxazole derivative, it holds potential as a starting material for the synthesis of novel bioactive compounds. | Could contribute to the discovery of new therapeutic agents. |
| Organic Synthesis | The functional groups present in the molecule offer potential for the development of new synthetic methodologies. | May lead to the creation of novel and complex molecular architectures. |
Outlook on Transformative Research Potential and Future Impact
The future research potential and impact of this compound are intrinsically linked to its role as a synthetic intermediate and the broader potential of the isoxazole core in drug discovery. While it may not be a "transformative" compound in its own right, its utility in facilitating the synthesis of important molecules gives it a solid and continuing relevance.
Future research could focus on optimizing the existing synthetic routes to this compound, with a particular emphasis on green chemistry principles. This could involve the development of catalytic methods for its formation, the use of more environmentally benign solvents, and the improvement of reaction efficiency to reduce waste.
A significant area for future investigation is the exploration of the reactivity of this compound. Detailed studies on the chemical transformations of the formylamino group and its influence on the reactivity of the isoxazole ring are currently lacking. Such research could uncover novel synthetic pathways and expand the utility of this compound as a building block in organic synthesis.
Furthermore, there is considerable untapped potential in exploring the biological activity of this compound and its derivatives. A systematic medicinal chemistry program could involve the synthesis of a library of compounds derived from this compound and their screening against a range of biological targets. Given the diverse bioactivities of other isoxazole-containing molecules, it is plausible that novel therapeutic agents could be discovered through this approach.
The future impact of this compound will likely be realized through its continued application in the synthesis of established pharmaceuticals and potentially through the discovery of new applications stemming from a deeper understanding of its chemical and biological properties. The following table summarizes the potential areas for future research and impact.
| Future Research Area | Potential Impact |
| Green Synthesis | Development of more sustainable and cost-effective methods for its production. |
| Reactivity Studies | Expansion of its utility as a versatile building block in organic synthesis. |
| Medicinal Chemistry Exploration | Discovery of novel bioactive compounds with potential therapeutic applications. |
Q & A
Q. What are the most efficient synthetic routes for 3-Formylamino-5-methylisoxazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound derivatives typically involves cycloaddition reactions or functionalization of pre-existing isoxazole cores. For example, hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes is a robust method for constructing isoxazole rings, achieving yields >75% under optimized conditions (e.g., dichloromethane solvent, room temperature, 12-hour reaction) . Post-synthetic modifications, such as formylation of the amino group, require careful pH control (pH 6–7) to avoid hydrolysis of the isoxazole ring. Catalyst selection (e.g., trifluoroacetic acid) and solvent polarity (e.g., DMF vs. THF) significantly impact yield and purity. Characterization via H NMR (e.g., singlet at δ 8.2 ppm for formyl protons) and HRMS (exact mass: 152.0582 g/mol) is critical for validation .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound derivatives?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H NMR resolves substituent patterns (e.g., methyl groups at δ 2.3–2.5 ppm, isoxazole protons at δ 6.1–6.3 ppm). C NMR confirms carbonyl (δ 160–170 ppm) and formyl (δ 190–200 ppm) groups .
- IR Spectroscopy : Absorbance at 1670–1690 cm confirms the formyl C=O stretch .
- HRMS : Exact mass analysis (e.g., [M+H] at m/z 153.0655) ensures molecular integrity .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients (retention time: 8–10 min) .
Q. How should researchers design in vitro biological activity studies for this compound derivatives?
- Methodological Answer :
- Target Selection : Prioritize enzymes (e.g., cyclooxygenase-2, acetylcholinesterase) based on structural analogs (e.g., sulfamethoxazole derivatives) with known inhibitory activity .
- Assay Design : Use dose-response curves (1–100 µM) in triplicate, with positive controls (e.g., celecoxib for COX-2 inhibition). Include cytotoxicity assays (MTT on HEK-293 cells) to rule off-target effects .
- Data Interpretation : Compare IC values to reference compounds and analyze structure-activity relationships (e.g., electron-withdrawing substituents enhancing activity) .
Advanced Research Questions
Q. How can researchers assess the stability of this compound under varying storage and experimental conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC. Hydrolysis of the formyl group is common, leading to 5-methylisoxazole-3-amine byproducts .
- Photostability : Expose to UV light (320–400 nm) for 48 hours; quantify photodegradants using LC-MS. Protective measures (amber vials, antioxidants like BHT) improve stability .
- Solution Stability : Test in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Degradation half-life <24 hours in acidic conditions necessitates formulation adjustments (e.g., enteric coatings) .
Q. How can contradictory data on the biological activity of this compound derivatives be resolved?
- Methodological Answer : Contradictions often arise from:
- Purity Variability : Impurities (e.g., residual NHCl in synthesis) can skew bioactivity results. Validate purity via elemental analysis (C, H, N ±0.3%) and DSC (sharp melting point ~200°C) .
- Assay Conditions : Differences in solvent (DMSO vs. ethanol) or cell lines (HeLa vs. MCF-7) alter permeability. Standardize protocols using CLSI guidelines .
- Structural Isomerism : Use X-ray crystallography (e.g., P2/c space group for this compound) to confirm regiochemistry and rule out inactive isomers .
Q. What advanced mechanistic approaches elucidate the pharmacological mode of action of this compound?
- Methodological Answer :
- Molecular Docking : Simulate binding to COX-2 (PDB ID: 1CX2) using AutoDock Vina. Key interactions include hydrogen bonds between the formyl group and Arg120 .
- Isotopic Labeling : Synthesize C-labeled derivatives to track metabolic pathways in hepatocyte models. Major metabolites include glucuronidated forms .
- Kinetic Studies : Determine ratios for enzyme inhibition. For example, time-dependent inhibition of acetylcholinesterase suggests covalent adduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
